molecular formula C11H8N2O B1143651 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE CAS No. 14476-72-3

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Cat. No.: B1143651
CAS No.: 14476-72-3
M. Wt: 184.19
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Description

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19. The purity is usually 95%.
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Properties

CAS No.

14476-72-3

Molecular Formula

C11H8N2O

Molecular Weight

184.19

Origin of Product

United States

Foundational & Exploratory

What are the properties of 2-(2-oxo-2-phenylethyl)malononitrile?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(2-oxo-2-phenylethyl)malononitrile, a versatile C3 synthon in organic chemistry.

CAS Number: 14476-72-3 Synonyms: Phenacylmalononitrile; (2-Oxo-2-phenylethyl)propanedinitrile; 2-Cyano-4-oxo-4-phenylbutyronitrile.

Executive Summary

This compound is a trifunctional building block characterized by an active methylene group flanked by two electron-withdrawing nitrile moieties and a phenacyl carbonyl group.[1] This unique electronic architecture makes it a "chameleon" intermediate in heterocyclic synthesis—capable of acting as a 1,3-dielectrophile equivalent or a nucleophile depending on the reaction conditions. It is extensively utilized in the design of bioactive scaffolds, including aminopyrroles , pyridazines , and fused pyrazolo-systems relevant to drug discovery.

Physicochemical Properties

The following data represents the purified compound synthesized via the standard ethanolic KOH route.

PropertyValue / Description
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
Appearance White to light yellow crystalline solid
Melting Point 160–162 °C [1]
Solubility Soluble in DMSO, DMF, Acetone, Ethanol (hot); Insoluble in water
Acidity (pKa) High acidity at the

-proton due to dicyano/carbonyl activation
Spectral Characterization Standards

Researchers should validate product identity using the following spectroscopic signatures [1, 2]:

  • IR Spectroscopy (KBr):

    • 
      : ~2211 cm⁻¹ (Strong, characteristic of non-conjugated nitriles)
      
    • 
      : ~1645 cm⁻¹ (Ketone carbonyl)[2]
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.56–8.02 (m, 5H, Ar-H)[2]
      
    • 
       5.15 (t, 1H, CH, J = 8 Hz) – Note: The triplet indicates coupling to the methylene group.[2]
      
    • 
       4.11 (d, 2H, CH₂, J = 8 Hz)[2]
      
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 
       194.8 (C=O), 114.9 (CN), 38.8 (CH₂), 18.5 (CH).
      
  • Mass Spectrometry (EI):

    • m/z 184 [M]⁺, 105 [PhCO]⁺ (Base peak), 77 [Ph]⁺.

Synthesis Protocols

The synthesis of this compound is robust, typically achieving yields >80%. Two primary methods are recommended based on available equipment and green chemistry requirements.

Method A: Standard Chemical Synthesis (Base-Catalyzed Alkylation)

This is the standard laboratory protocol utilizing Knoevenagel-type conditions.

  • Reagents: Malononitrile (10 mmol), Phenacyl bromide (10 mmol), KOH (15 mmol), Ethanol (15 mL).

  • Procedure:

    • Dissolve malononitrile and phenacyl bromide in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add KOH (dissolved in minimal ethanol) dropwise over 20 minutes.

    • Stir the mixture for 2–3 hours, allowing it to warm to room temperature. Monitor via TLC (1:1 EtOAc/Petroleum Ether).[3]

    • Quench: Pour the reaction mixture into ice-water acidified with 1M HCl.

    • Isolation: Filter the resulting precipitate. Recrystallize from ethanol to obtain white crystals.

  • Yield: ~85% [1].

Method B: Electrochemical Synthesis (Green Route)

A catalyst-free approach using controlled potential electrolysis.

  • Setup: Undivided cell, Graphite anode and cathode.

  • Conditions: Malononitrile + Phenacyl bromide in Acetone/Alcohol, Constant Voltage (5.0 V), Room Temperature.

  • Advantage: Eliminates the need for external base and reduces waste. Yields are comparable (82–90%) [3].[2]

Reactivity & Synthetic Utility

The core value of this compound lies in its ability to undergo divergent cyclization pathways. The molecule possesses three reactive sites:[1]

  • Electrophilic Carbonyl: Susceptible to nucleophilic attack (e.g., by hydrazines).

  • Electrophilic Nitriles: Sites for Pinner-type reactions or cyclizations.

  • Nucleophilic

    
    -Carbon:  Activated for Michael additions or aldol-type condensations.
    
Pathway 1: Divergent Synthesis of Pyridazines

The reaction with hydrazine hydrate is temperature-dependent, a critical nuance often overlooked in general protocols [1].

  • Room Temperature: Yields 3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile . The hydrazine attacks the carbonyl, followed by cyclization onto one nitrile group.

  • Reflux Conditions: The intermediate further reacts or rearranges to form fused systems such as dihydropyrazolo[3,4-c]pyridazines .

Pathway 2: Synthesis of Aminopyrroles via Enaminones

Reaction with DMF-DMA (Dimethylformamide dimethyl acetal) yields an enaminone intermediate.[3] Subsequent treatment with ammonium acetate affords 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile . This is a key scaffold for kinase inhibitors.

Pathway 3: Multicomponent Reactions (MCRs)

In the presence of dialkyl but-2-ynedioates and triphenylphosphine, the compound participates in pseudo-five-component reactions to generate highly substituted cyclopentenes and pyrans , exploiting the acidity of the methine proton [4].

Reaction Map

The following diagram illustrates the primary synthetic transformations accessible from this scaffold.

G Figure 1: Divergent synthesis of N-heterocycles from this compound. Start Phenacyl Bromide + Malononitrile Core 2-(2-oxo-2-phenylethyl) malononitrile (CAS 14476-72-3) Start->Core KOH/EtOH, 0°C (85% Yield) Prod1 Tetrahydropyridazine Derivative Core->Prod1 Hydrazine Hydrate Ethanol, RT Prod3 Enaminone Intermediate Core->Prod3 DMF-DMA Reflux Prod2 Pyrazolo[3,4-c]pyridazine (Fused System) Prod1->Prod2 Hydrazine Hydrate Reflux Prod4 Aminopyrrole Derivatives Prod3->Prod4 NH4OAc AcOH, Reflux

Figure 1: Reaction pathways demonstrating the temperature-dependent selectivity with hydrazines and the enaminone route to pyrroles.

Safety & Handling (GHS Classification)

Signal Word: Warning Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place. While stable, the presence of the active methylene group suggests protection from strong bases during storage to prevent oligomerization.

References

  • Elnagdi, M. H., et al. "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, vol. 14, no.[2] 2, 2009, pp. 798-806. Link

  • Abdelrazek, F. M., & Mohamed, A. M.[4] "Reinvestigation of the Reaction of Phenacylmalononitrile with Hydrazines." Afinidad, vol. 65, 2008.[4] Link

  • Anwer, K., et al. "Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile." Molecules, 2022.[5]

  • Al-Matar, H. M., et al.

Sources

An In-depth Technical Guide to Phenacylmalononitrile (C₁₁H₈N₂O): Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenacylmalononitrile, with the chemical formula C₁₁H₈N₂O, is a highly functionalized organic compound of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a ketone, a phenyl group, and a malononitrile moiety, confers a versatile reactivity profile. This guide provides a comprehensive technical overview of phenacylmalononitrile, detailing its chemical structure, established synthesis protocols, spectroscopic signature, and key applications in the construction of complex carbocyclic and heterocyclic systems. The causality behind its reactivity and the practical considerations for its use in a laboratory setting are discussed to provide field-proven insights for researchers and drug development professionals.

Core Molecular Profile and Properties

Phenacylmalononitrile, systematically named 2-(2-oxo-2-phenylethyl)propanedinitrile, is a crystalline solid that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: a carbonyl group, two electron-withdrawing cyano groups, and an activated methylene unit.[2][3] This combination allows for a wide range of chemical transformations, making it a privileged substrate for creating molecular diversity.[2][3]

PropertyValueSource(s)
IUPAC Name 2-(2-oxo-2-phenylethyl)propanedinitrile[1]
Common Names Phenacylmalononitrile, 2-Phenacylpropanedinitrile[1]
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]
CAS Number 6843-98-7N/A
Appearance White to gray crystalline solid[4] (Analogy to precursor)

Chemical Structure and Inherent Reactivity

The structure of phenacylmalononitrile is characterized by a central propanedinitrile backbone substituted with a phenacyl group (a phenyl group attached to an acyl group).

Figure 1: 2D Structure of Phenacylmalononitrile (C₁₁H₈N₂O)

Key Structural Insights:

  • Activated Methylene Group: The methylene bridge (C5) is positioned between the electron-withdrawing carbonyl group and the malononitrile group. This placement makes the attached protons acidic and susceptible to deprotonation by a base, forming a reactive carbanion.

  • Electrophilic Carbonyl Carbon: The carbon atom of the carbonyl group (C6) is electrophilic and serves as a site for nucleophilic attack.

  • Nitrile Groups: The two cyano (C≡N) groups are strong electron-withdrawing groups, contributing to the acidity of the adjacent methine proton (on C4). They can also participate in cycloaddition reactions or be hydrolyzed to carboxylic acids.

  • Aromatic Ring: The phenyl group provides a scaffold for further functionalization and influences the electronic properties of the carbonyl group.

Synthesis Protocol: Base-Promoted Alkylation

Phenacylmalononitrile is readily prepared through a base-promoted substitution reaction.[2][3] The most common and efficient method involves the alkylation of malononitrile with a phenacyl halide, such as phenacyl bromide or phenacyl chloride (2-chloro-1-phenylethan-1-one).[4]

The causality for this experimental choice lies in the high acidity of the methylene protons of malononitrile, which are easily removed by a mild base to generate a stabilized carbanion. This nucleophile then readily displaces the halide from the phenacyl halide in a standard Sₙ2 reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine Malononitrile & Phenacyl Halide in Solvent B Add Base (e.g., K₂CO₃, Et₃N) Dropwise at 0-25 °C A->B 1. Form Nucleophile C Stir at Room Temperature (Monitor by TLC) B->C 2. Sₙ2 Reaction D Quench with Water/Acid C->D 3. Neutralize E Extract with Organic Solvent (e.g., Ethyl Acetate) D->E 4. Phase Separation F Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo E->F 5. Isolate Crude Product G Recrystallize or perform Column Chromatography F->G 6. Purify H Obtain Pure Phenacylmalononitrile G->H

Figure 2: General Experimental Workflow for Synthesis
Step-by-Step Experimental Protocol (Illustrative)
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1.0 eq.) and phenacyl halide (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

  • Base Addition: Cool the mixture in an ice bath. Add a mild base, such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.), portion-wise or dropwise over 15-30 minutes, ensuring the temperature remains below 25 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure phenacylmalononitrile.

Spectroscopic Characterization

The structural identity and purity of phenacylmalononitrile are confirmed through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on its functional groups.

TechniqueRegion/ShiftAssignment and Rationale
¹H NMR ~7.5-8.0 ppm (m, 5H)Protons of the phenyl ring.
~4.5-4.8 ppm (t, 1H)Methine proton (CH) adjacent to the dinitrile group.
~3.5-3.8 ppm (d, 2H)Methylene protons (CH₂) adjacent to the carbonyl group.
¹³C NMR ~195 ppmCarbonyl carbon (C=O).
~135 ppmQuaternary carbon of the phenyl ring attached to C=O.
~128-134 ppmCarbons of the phenyl ring.
~112-115 ppmCyano carbons (C≡N).
~40-45 ppmMethylene carbon (CH₂).
~25-30 ppmMethine carbon (CH).
IR Spectroscopy ~2250 cm⁻¹Sharp, strong absorption from C≡N stretching of the nitrile groups.
~1690 cm⁻¹Strong absorption from C=O stretching of the ketone.
~3060 cm⁻¹, 1600 cm⁻¹, 1450 cm⁻¹Absorptions corresponding to aromatic C-H and C=C stretching.
~2900-3000 cm⁻¹Absorptions from aliphatic C-H stretching.
Mass Spectrometry m/z = 184.19Molecular ion peak [M]⁺.
m/z = 105Fragment corresponding to [C₆H₅CO]⁺ (benzoyl cation).
m/z = 77Fragment corresponding to [C₆H₅]⁺ (phenyl cation).

Chemical Reactivity and Synthetic Applications

Phenacylmalononitrile is a versatile precursor for constructing a variety of complex molecules, particularly five- and six-membered rings. Its reactivity is dominated by the acidic α-protons and the electrophilic carbonyl group.

Cycloaddition Reactions

A prominent application is its use in base-promoted cycloaddition reactions. For instance, when treated with dialkyl but-2-ynedioates in the presence of a catalyst like tetrabutylammonium bromide (TBAB), it undergoes a formal [3+2] cycloaddition to yield highly functionalized cyclopentene derivatives.[2][3] This transformation showcases the ability of the molecule to act as a three-carbon building block.

G A Phenacylmalononitrile D Deprotonation to form stabilized carbanion A->D Step 1 B Dialkyl but-2-ynedioate B->D Step 1 C Base (e.g., TBAB) in Acetonitrile C->D Step 1 E Michael Addition onto alkyne D->E Step 2 F Intramolecular Cyclization E->F Step 3 G Functionalized Hydroxy-cyclopentene F->G Final Product

Figure 3: Reaction Pathway for Cyclopentene Synthesis
Synthesis of Heterocycles

Phenacylmalononitrile reacts readily with binucleophiles like hydrazine and its derivatives to form various nitrogen-containing heterocycles.[5][6] For example, reaction with hydrazine hydrate can lead to the formation of iminopyridazine and pyrazolo[3,4-c]pyridazine derivatives, which are scaffolds of interest in medicinal chemistry.[5][6] These reactions typically involve an initial condensation at the carbonyl group followed by intramolecular cyclization involving one or both nitrile groups.

Safety, Handling, and Storage

As with any dinitrile compound, phenacylmalononitrile should be handled with care in a well-ventilated area or chemical fume hood.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[7][8] Avoid contact with skin, eyes, and clothing, and prevent the formation of dust.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, related compounds like phenylacetonitrile are classified as toxic if swallowed or in contact with skin.[7] Assume phenacylmalononitrile has a similar hazard profile and handle accordingly.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

References

  • Shu, W., Ma, J., Li, Y., Wu, A. (2022). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journal of Organic Chemistry, 18, 999-1008. [Link]

  • Shu, W., Ma, J., Li, Y., Wu, A. (2022). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. PMC. [Link]

  • Abdelrazek, F. M., Mohamed, A. M. (2007). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. Afinidad, 64(531), 494-497. [Link]

  • Abdelrazek, F. M., Mohamed, A. M. (2007). Reinvestigation of the Reaction of Phenacy lMalononitrile with Hydrazines under Solvent Conditions. RACO. [Link]

  • Global Substance Registration System. 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE. gsrs.ncats.nih.gov. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Wikipedia. (n.d.). Phenacyl chloride. [Link]

Sources

Structural Elucidation and NMR Analysis of 2-(2-oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and spectroscopic characterization of 2-(2-oxo-2-phenylethyl)malononitrile (also known as phenacylmalononitrile). This document is structured for researchers requiring rigorous validation of this intermediate in heterocyclic synthesis.

CAS: 14476-72-3 | Formula:


 | MW:  184.19  g/mol 

Executive Summary & Chemical Context

This compound is a critical "active methylene" building block used extensively in the synthesis of pyrroles, pyridazines, and fused heterocyclic systems. Its structure features a phenacyl group linked to a malononitrile moiety.[1][2][3]

For the analytical chemist, this molecule presents a specific set of challenges:

  • Acidity: The methine proton (

    
     to two nitriles) is highly acidic (
    
    
    
    ), making it susceptible to deuterium exchange in protic solvents like
    
    
    or wet DMSO-
    
    
    .
  • Tautomerism: While predominantly in the keto-form in

    
    , the potential for enolization exists, particularly in the presence of trace bases.
    
  • Connectivity: Proving the linkage between the carbonyl and the nitrile-bearing carbon is essential to rule out isomeric side products (e.g., O-alkylation vs. C-alkylation).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent artifactual broadening, follow this self-validating protocol.

Reagents & Equipment[2][3][4][5]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why:

      
       minimizes hydrogen bonding and stabilizes the keto-form. DMSO-
      
      
      
      is a secondary choice but may cause signal broadening due to rapid proton exchange if water is present.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram

The following workflow outlines the logical progression from crude isolation to structural confirmation.

NMR_Workflow Sample Crude Product Prep Prep: 15mg in 0.6mL CDCl3 (Filter if cloudy) Sample->Prep H1 1H NMR (16 Scans) Check Integration 5:2:1 Prep->H1 C13 13C NMR (512+ Scans) Verify C=O & CN H1->C13 QC Quality Control Check for Phenacyl Bromide C13->QC

Figure 1: Standardized analytical workflow for active methylene intermediates.

1H NMR Analysis (400 MHz, )

The proton spectrum is characterized by a distinct spin system involving the methylene bridge and the methine proton. Due to the electron-withdrawing nature of the nitrile groups and the anisotropy of the carbonyl, these aliphatic protons appear downfield.

Spectral Interpretation[3][6][7][8][9][10]
  • Aromatic Region (7.4 – 8.0 ppm): Appears as a set of multiplets integrating to 5 protons.[3] The ortho-protons are typically deshielded (~7.9 ppm) due to the carbonyl cone.

  • The Methine Proton (

    
    ):  This proton is adjacent to two cyano groups and a methylene group. It appears as a triplet  due to coupling with the adjacent 
    
    
    
    .
  • The Methylene Bridge (

    
    ):  Located between the carbonyl and the methine. It appears as a doublet .
    
1H NMR Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Fragment
7.90 – 7.95 Multiplet (d)2H-Ar-H (ortho)Phenyl Ring
7.60 – 7.66 Multiplet (t)1H-Ar-H (para)Phenyl Ring
7.48 – 7.55 Multiplet (t)2H-Ar-H (meta)Phenyl Ring
4.35 – 4.45 Triplet1H6.8 – 7.2

Methine
3.70 – 3.80 Doublet2H6.8 – 7.2

Methylene Bridge

> Expert Note: If the triplet/doublet pattern is collapsed or broad, your sample may contain trace base (causing exchange) or paramagnetic impurities. Filter through a small plug of silica if necessary.

13C NMR Analysis (100 MHz, )

The carbon spectrum confirms the carbon skeleton.[1] The key diagnostic signals are the ketone carbonyl (deshielded) and the nitrile carbons (characteristic region).

13C NMR Data Table
Chemical Shift (

, ppm)
TypeAssignmentNotes
190.5 QuaternaryC=O (Ketone)Most deshielded signal.
135.2 QuaternaryAr-C (ipso)
134.5 MethineAr-C (para)
129.1 MethineAr-C (meta)
128.3 MethineAr-C (ortho)
112.5 Quaternary-CN (Nitrile)Usually two overlapping or very close signals.
39.5 Methylene

Bridge carbon.
22.1 Methine

Upfield due to steric compression/shielding relative to electronegativity.

Structural Validation: 2D NMR (HMBC)

To definitively prove the structure is this compound and not an isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations (Long Range)
  • The Methylene protons (

    
    )  should show a strong 2-bond correlation to the Ketone Carbonyl (
    
    
    
    )
    and a 3-bond correlation to the Nitrile Carbons (
    
    
    )
    .
  • The Methine proton (

    
    )  should correlate to the Methylene Carbon  and the Nitrile Carbons .
    

HMBC_Connectivity CO C=O (190.5 ppm) CH2 CH2 Protons (3.75 ppm) CH2->CO 2J (Strong) CN CN Carbons (112.5 ppm) CH2->CN 3J CH CH Proton (4.40 ppm) CH->CO 3J CH->CN 2J

Figure 2: Key HMBC correlations establishing the C-C connectivity between the phenacyl and malononitrile fragments.

Quality Control: Common Impurities

In the synthesis of this compound (typically alkylation of malononitrile with phenacyl bromide), two specific impurities are common. Use these diagnostic signals to assess purity:

  • Phenacyl Bromide (Starting Material):

    • Look for a sharp singlet at ~4.45 ppm (

      
      ). If present, the reaction was incomplete.
      
  • Malononitrile (Starting Material):

    • Look for a singlet at ~3.50 ppm .

  • Malononitrile Dimer:

    • Often forms if the base concentration is too high. Look for complex olefinic signals around 7.0–8.5 ppm that do not match the monosubstituted benzene pattern.

References

  • Beilstein-Institut. "Molecular diversity of the base-promoted reaction of phenacylmalononitriles." Beilstein Journal of Organic Chemistry, 2022.

  • National Institutes of Health (NIH). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles." PMC, 2008.

  • Royal Society of Chemistry. "1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile."[4] RSC Advances, 2016.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[5] Organometallics, 2010.[5]

Sources

The Phenacyl-Malononitrile Nexus: Exploiting the 2-(2-oxo-2-phenylethyl)malononitrile Scaffold in Heterocyclic Synthesis and Drug Discovery

[1]

Executive Summary: The "Push-Pull" Architect

2-(2-oxo-2-phenylethyl)malononitrile (CAS: 14476-72-3) is not merely a reagent; it is a trifunctional linchpin in modern heterocyclic chemistry.[1] Its structure—comprising a phenacyl ketone, an active methylene bridge, and two nitrile groups—creates a unique electronic environment characterized by competing nucleophilic and electrophilic sites.[1][2]

For the medicinal chemist, this scaffold offers a "divergent synthesis" point: from this single precursor, one can access furans, pyrroles, thiophenes, and pyridazines —pharmacophores found in kinase inhibitors, antimicrobial agents, and AIE (Aggregation-Induced Emission) materials.[1]

This guide dissects the inherent reactivity of this scaffold, providing validated protocols and mechanistic insights to ensure reproducible, high-yield transformations.[1]

Structural Dynamics & Electronic Profile

To master this scaffold, one must understand its electronic duality.[1] The molecule exists in a delicate balance where the acidity of the methylene protons is significantly enhanced by the flanking electron-withdrawing groups (EWGs): the carbonyl and the two nitriles.[2]

The Reactivity Map

The following diagram visualizes the three critical reactive centers that drive the chemistry of this scaffold.

ReactivityMapScaffold2-(2-oxo-2-phenylethyl)malononitrileSite_ASite A: Active Methylene(Nucleophilic)Scaffold->Site_A pKa ~11DeprotonationSite_BSite B: Carbonyl Carbon(Electrophilic)Scaffold->Site_B 1,2-AdditionCyclization TargetSite_CSite C: Nitrile Group(Electrophilic)Scaffold->Site_C Pinner ReactionGewald CyclizationKnoevenagel CondensationKnoevenagel CondensationSite_A->Knoevenagel CondensationMichael DonorMichael DonorSite_A->Michael DonorFuran FormationFuran FormationSite_B->Furan FormationThiophene/Pyrrole FormationThiophene/Pyrrole FormationSite_C->Thiophene/Pyrrole Formation

Figure 1: Mechanistic map detailing the nucleophilic (Site A) and electrophilic (Sites B & C) regions of the scaffold.[1]

Synthesis of the Core Scaffold

Before derivatization, the core must be synthesized with high purity. Commercial sources exist, but in-situ preparation is often preferred for unstable derivatives.[1]

Standard Reaction: Phenacyl bromide + Malononitrile

Mechanism:

Optimized Synthetic Conditions
MethodSolventBaseTempYieldNotes
Classical EthanolKOH or NaOEt

85%Scalable; requires careful pH control to avoid bis-alkylation.[1]
Green Water

rt78%Lower yield but easier workup; product precipitates.
Microwave EthanolPiperidine

80%Fast (minutes); best for screening analog libraries.

Divergent Reactivity Pathways

The true power of this scaffold lies in its ability to cyclize into different heterocycles based on the reagents used.

Pathway A: The Furan Cyclization (Intramolecular)

Under acidic or basic conditions, the enol form of the ketone can attack one of the nitrile groups, leading to 2-amino-3-cyanofurans. This is a critical scaffold for adenosine receptor antagonists.

Pathway B: The Gewald Reaction (Thiophenes)

Reaction with elemental sulfur (

31
Pathway C: Nitrogen Heterocycles (Pyrroles/Pyridazines)[1]
  • Hydrazines: Attack the ketone and then the nitrile to form pyridazines.

  • Amines: Reaction with aromatic amines often yields pyrroles.[4]

DivergentSynthesisCorePhenacyl-MalononitrileCoreReagent_Acid+ Acid/Base(Intramolecular)Core->Reagent_AcidReagent_S8+ S8 / Base(Gewald)Core->Reagent_S8Reagent_Hydrazine+ HydrazineCore->Reagent_HydrazineFuran2-amino-3-cyano-4-phenylfuran(Adenosine Antagonists)Reagent_Acid->FuranO-Attack on CNThiophene2-aminothiophene(Kinase Inhibitors)Reagent_S8->ThiopheneS-Attack / CyclizationPyridazineAminopyridazines(Antimicrobials)Reagent_Hydrazine->PyridazineN-Attack / Cyclization

Figure 2: Divergent synthetic pathways available from the single phenacyl-malononitrile precursor.[1]

Detailed Protocol: Synthesis of 2-amino-4-phenylfuran-3-carbonitrile

This protocol is selected because the furan derivative is the most common "next-step" intermediate for medicinal chemistry campaigns.

Objective: Intramolecular cyclization of this compound.

Reagents & Equipment[1][3][5][6]
  • Substrate: this compound (1.0 equiv).

  • Catalyst: Morpholine or Triethylamine (

    
    ).
    
  • Solvent: Ethanol (Absolute).[4]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol (1.84 g) of this compound in 20 mL of absolute ethanol.

    • Expert Note: Ensure the starting material is fully dissolved before adding the base to prevent localized polymerization.

  • Catalysis: Add 10 mmol of morpholine dropwise while stirring at room temperature.

    • Observation: The solution may darken slightly (yellow/orange) due to the formation of the enolate anion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor by TLC (Eluent: EtOAc/Hexane 1:3). Look for the disappearance of the starting material spot (

      
      ) and the appearance of a highly fluorescent blue/green spot under UV (the furan).
      
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of crushed ice/water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration.

  • Purification: Recrystallize from ethanol or ethanol/DMF mixtures.

    • Purity Check: The product, 2-amino-4-phenylfuran-3-carbonitrile, should have a melting point around 205–208°C.[1]

    • IR Validation: Look for disappearance of the ketone carbonyl (

      
      ) and appearance of amine bands (
      
      
      ).[1]

Applications in Drug Discovery (SAR Insights)

When utilizing this scaffold in Structure-Activity Relationship (SAR) studies, consider the following:

  • Lipophilicity Tuning: The phenyl ring (from the phenacyl group) is a prime target for substitution. Adding halogens (F, Cl) at the para-position significantly improves metabolic stability and membrane permeability.[1]

  • H-Bond Donors: The resulting amino group (

    
    ) in the furan/thiophene products acts as a critical hydrogen bond donor in enzyme pockets (e.g., kinase ATP-binding sites).[1]
    
  • Fluorescence: Derivatives often exhibit Aggregation-Induced Emission (AIE).[1] This property is increasingly used to create "theranostic" agents—compounds that act as both a drug and a fluorescent probe to track cellular uptake.

References

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines.[1] PMC (NIH). Available at: [Link]

  • Molecular diversity of the base-promoted reaction of phenacylmalononitriles: Synthesis of cyclopentene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis. Semantic Scholar. Available at: [Link]

  • Pseudo-multicomponent reactions: Strategies for heterocyclic synthesis. RSC Advances. Available at: [Link]

  • Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines. ResearchGate. Available at: [Link]

A Senior Application Scientist's Guide to Phenacylmalononitrile: Unlocking Synthetic Versatility Through Key Reactive Sites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenacylmalononitrile

In the landscape of modern organic synthesis, the ability to construct complex molecular architectures from readily available starting materials is paramount. Phenacylmalononitrile stands out as a privileged scaffold, a testament to the power of multifunctional compounds in generating molecular diversity.[1][2] Its structure is a carefully orchestrated arrangement of reactive sites: a highly acidic active methylene group, an electrophilic carbonyl center, two electron-withdrawing cyano functionalities, and an aromatic phenyl ring.[1][2][3] This unique combination makes it an exceptionally versatile building block, widely employed in the synthesis of a vast array of carbocyclic and heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors.[1][2][4]

Phenacylmalononitrile is easily prepared through a base-promoted substitution reaction between phenacyl bromide and malononitrile, making it an accessible and cost-effective starting material for complex synthetic campaigns.[1][2] This guide provides an in-depth exploration of its three primary reactive centers, offering both mechanistic understanding and field-proven protocols to empower researchers in harnessing its full synthetic potential.

Part 1: The Active Methylene Group - A Nucleophilic Powerhouse

The true heart of phenacylmalononitrile's reactivity lies in its methylene (-CH2-) group. Positioned between two strongly electron-withdrawing nitrile groups and an adjacent benzoyl group, the methylene protons exhibit significant acidity. This allows for easy deprotonation by even mild bases to generate a resonance-stabilized carbanion.[1][5][6] This carbanion is a potent and soft nucleophile, serving as the initiator for a multitude of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds.[7] For phenacylmalononitrile, it provides a reliable route to highly functionalized α,β-unsaturated products by reacting with aldehydes or ketones.[8][9] The causality behind this transformation is a two-step sequence: the initial nucleophilic addition of the phenacylmalononitrile carbanion to the carbonyl electrophile, followed by a base-catalyzed dehydration to yield the thermodynamically stable conjugated product.[7][10] These products are themselves valuable intermediates for further synthetic manipulations.

G PMM Phenacylmalononitrile Carbanion Resonance-Stabilized Carbanion PMM->Carbanion + Base Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Alcohol β-Hydroxy Adduct Alkoxide->Alcohol + H+ Product α,β-Unsaturated Product Alcohol->Product - H₂O

Caption: Mechanism of the Michael Addition.

Cyclization and Annulation Reactions: Building Carbocyclic Scaffolds

The true elegance of phenacylmalononitrile is revealed in tandem reactions where the initial nucleophilicity of the active methylene group is followed by an intramolecular cyclization. A prime example is the base-promoted reaction with electron-deficient alkynes, such as dialkyl but-2-ynedioates, to construct highly functionalized cyclopentene rings. [1][2]This process is a self-validating system: the initial Michael addition creates a new carbanion which is perfectly positioned to undergo an intramolecular aldol-type cyclization onto the pendant carbonyl group.

G PMM_Carbanion Phenacylmalononitrile Carbanion AdductB Vinylic Anion Intermediate PMM_Carbanion->AdductB Michael Addition Alkyne Dialkyl but-2-ynedioate CyclicC Cyclic Alkoxide Intermediate AdductB->CyclicC Intramolecular Aldol Cyclization Product3 5-Hydroxy- cyclopentene CyclicC->Product3 Protonation

Caption: Synthesis of cyclopentenes from phenacylmalononitrile.

[1]1. To a round-bottom flask, add phenacylmalononitrile (92 mg, 0.5 mmol), diethyl but-2-ynedioate (102 mg, 0.6 mmol), and tetrabutylammonium bromide (TBAB) (81 mg, 0.25 mmol). 2. Add acetonitrile (5.0 mL) and stir the solution at room temperature. 3. Monitor the reaction for 12 hours by TLC analysis. 4. Upon completion, remove the solvent under reduced pressure. 5. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the product as a solid.

[1][2]

Entry Base/Catalyst Solvent Temperature Yield (%)
1 K₂CO₃ / TBAC CH₃CN Room Temp Moderate
2 TBAB CH₃CN Room Temp 85
3 TBAB DCM Room Temp 65
4 TBAB Toluene Room Temp 0

| 5 | DABCO | CH₃CN | Room Temp | Complex Mixture |

This table summarizes that TBAB in acetonitrile at room temperature provides the optimal conditions for the synthesis of the desired hydroxy-cyclopentene derivative.

Part 2: The Carbonyl Group - An Electrophilic Trigger

The ketone functionality in phenacylmalononitrile serves as a key electrophilic site, primarily reacting with strong nucleophiles. [11][12]Its reactivity is often synergistic with the other functional groups, leading to complex heterocyclic structures through condensation and subsequent cyclization pathways.

Reactions with Nitrogen Nucleophiles: A Route to N-Heterocycles

The reaction of phenacylmalononitrile with binucleophiles like hydrazine and its derivatives is a powerful strategy for synthesizing nitrogen-containing heterocycles. [3][13]The reaction pathway is critically dependent on the conditions. The initial step is the nucleophilic attack of hydrazine at the electrophilic carbonyl carbon. From the resulting hydrazone intermediate, intramolecular cyclization can occur by attack of the second nitrogen atom onto one of the nitrile groups, ultimately leading to substituted pyridazine or pyrazole ring systems after tautomerization and/or aromatization. [3]Similarly, reaction with aniline can afford 2-amino-3-cyano-pyrroles, where the carbonyl group is integral to the ring-closing step. [14]

G PMM Phenacylmalononitrile Hydrazone Hydrazone Intermediate PMM->Hydrazone + H₂N-NH₂ - H₂O Hydrazine Hydrazine (H₂N-NH₂) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product Aminopyridazine Derivative Cyclized->Product Tautomerization

Caption: Formation of pyridazines via hydrazine condensation.

Part 3: The Phenyl Ring - Modulating Properties via Aromatic Substitution

While the active methylene and carbonyl groups dominate the reactivity profile, the phenyl ring offers a third site for modification through electrophilic aromatic substitution (EAS). [15][16]This allows for the fine-tuning of the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution (EAS)

The phenacyl moiety (-COCH₂R) is an electron-withdrawing group due to the influence of the carbonyl. Consequently, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. [17]Standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) can be performed, although the required harsh conditions may compete with reactions at the more labile sites of the molecule. [18]The choice to modify the ring is a strategic one, often performed on a precursor like acetophenone before its conversion to phenacylmalononitrile, or with careful selection of reagents to avoid side reactions.

G PMM Phenacylmalononitrile Sigma σ-Complex (Carbocation Intermediate) PMM->Sigma + E⁺ (Slow Step) Electrophile Electrophile (E⁺) Product meta-Substituted Product Sigma->Product - H⁺ (Fast Step)

Caption: General mechanism for meta-directed EAS.

Conclusion

Phenacylmalononitrile is a quintessential example of a versatile synthetic intermediate. Its reactivity is governed by a triad of functional centers: a potent nucleophilic active methylene group, an electrophilic carbonyl, and a tunable aromatic ring. By understanding the distinct chemical personality of each site, chemists can orchestrate a remarkable diversity of transformations, from simple condensations to complex tandem cyclizations. This guide has illuminated the core principles and provided actionable protocols, serving as a foundational resource for researchers aiming to leverage this powerful building block in the rational design and synthesis of novel carbocyclic and heterocyclic molecules.

References

  • Title: Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Chemistry of Nitriles and Enaminonitriles Source: The Jordan Journal of Earth and Environmental Sciences URL: [Link]

  • Title: Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: On the reaction of phenacylmalononitrile with hydrazines: A new route to pyrazolo[3,4-c]pyridazine, isoxazolo[5,4-c]pyridazine and pyrimido[4,5-c]pyridazine Source: Journal of Saudi Chemical Society (via ACS Publications) URL: [Link]

  • Title: Novel Methods of Knoevenagel Condensation Source: International Journal of Scientific Research in Science and Technology URL: [Link]

  • Title: Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions Source: ResearchGate URL: [Link]

  • Title: Malononitrile: A Versatile Active Methylene Group Source: SciSpace URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines Source: Bentham Science URL: [Link]

  • Title: Knoevenagel condensation Source: Wikipedia URL: [Link]

  • Title: Michael addition reaction Source: Wikipedia URL: [Link]

  • Title: Proposed mechanism of the reaction with malononitrile. Source: ResearchGate URL: [Link]

  • Title: Michael Addition Source: Organic Chemistry Portal URL: [Link]

  • Title: Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile Source: ARKIVOC URL: [Link]

  • Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]

  • Title: Multicomponent reaction of chalcones, malononitrile and DMF leading to γ-ketoamides. Source: Semantic Scholar URL: [Link]

  • Title: Reactions of Carbonyls (Edexcel International A Level (IAL) Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: Organic Chemistry II (Chem 2042) Source: Jimma University URL: [Link]

  • Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Reactions of aromatic compounds Source: Chemistry Revision URL: [Link]

  • Title: 22.5 Aromatic Reactions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry Source: Kwantlen Polytechnic University URL: [Link]

  • Title: ORGANIC REACTION MECHANISM Source: University of Babylon URL: [Link]

Sources

The Phenacylmalononitrile Scaffold: A Lynchpin for Diversity-Oriented Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential of 2-(2-oxo-2-phenylethyl)malononitrile in medicinal chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the landscape of modern drug discovery, the demand for privileged scaffolds that offer both structural rigidity and functional versatility is paramount. This compound (CAS: 14476-72-3), often referred to as phenacylmalononitrile , represents a trifunctional building block of exceptional utility.

This guide dissects the synthetic potential of this scaffold, moving beyond basic characterization to explore its role as a precursor for pyridazines, aminopyrroles, and functionalized carbocycles .[1][2] We analyze the mechanistic divergence that allows this single intermediate to access distinct pharmacological spaces—ranging from kinase inhibition to antimicrobial activity—and provide validated protocols for its generation and utilization.

The Architecture of Reactivity

To master the chemistry of this compound, one must first understand its electronic distribution.[1] It is not merely a substituted malononitrile; it is a 1,4-dicarbonyl equivalent bearing a "masked" 1,3-dipole character depending on the reaction conditions.[1]

The Trifunctional Core

The molecule possesses three distinct reactive centers:[2]

  • The Methine Proton (

    
    ):  Highly acidic (
    
    
    
    ) due to the flanking cyano groups, enabling Knoevenagel and Michael additions.[1]
  • The Phenacyl Carbonyl (

    
    ):  A hard electrophile susceptible to nucleophilic attack (e.g., by hydrazines).[1]
    
  • The Cyano Groups (

    
    ):  Latent electrophiles that participate in Pinner-type reactions or cyclizations to form heteroaromatic rings.[1]
    
Mechanistic Divergence

The choice of reagents dictates the cyclization pathway. The diagram below illustrates how the scaffold diverges into three distinct heterocyclic classes.

ReactionPathways Scaffold 2-(2-oxo-2-phenylethyl) malononitrile Reagent1 Hydrazine Hydrate (EtOH, RT) Scaffold->Reagent1 Reagent2 DMF-DMA (Reflux) Scaffold->Reagent2 Reagent3 Dialkyl but-2-ynedioate (TBAB, MeCN) Scaffold->Reagent3 Product1 Pyridazines (3-oxo-6-phenyl-2,3,4,5- tetrahydropyridazine-4-carbonitrile) Reagent1->Product1 Cyclocondensation Intermediate2 Enaminone Intermediate Reagent2->Intermediate2 Condensation Product2 Aminopyrroles (via NH4OAc) Intermediate2->Product2 Cyclization Product3 Cyclopentenes (Functionalized Carbocycles) Reagent3->Product3 [3+2] Cycloaddition

Figure 1: Divergent synthesis pathways from the phenacylmalononitrile scaffold. Note the switch between heterocyclic (N-containing) and carbocyclic outcomes based on the reaction partner.

Validated Synthetic Protocols

Core Synthesis: Preparation of this compound

Before derivatization, high-purity starting material is required.[1] The following protocol is optimized for yield and purity, minimizing the formation of bis-alkylated byproducts.

Reagents:

  • Phenacyl bromide (2-bromo-1-phenylethanone)[1]

  • Malononitrile[1][2][3][4][5][6][7][8][9][10][11]

  • Potassium Hydroxide (KOH)[1][5][9]

  • Ethanol (Absolute)[1][9]

Protocol:

  • Preparation: Dissolve malononitrile (10 mmol, 0.66 g) and phenacyl bromide (10 mmol, 1.99 g) in ethanol (15 mL).

  • Initiation: Cool the solution to 0°C in an ice bath. Critical: Low temperature prevents polymerization of malononitrile.

  • Base Addition: Add KOH (15 mmol, 0.84 g) slowly. Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Monitoring: Monitor via TLC (1:1 Ethyl Acetate/Petroleum Ether). Look for the disappearance of phenacyl bromide (

    
    ).[1]
    
  • Workup: Quench with ice-water (50 mL) and acidify to pH 4 with 1M HCl.

  • Isolation: Filter the resulting white precipitate. Recrystallize from ethanol.

  • Validation:

    • Yield: ~85%

    • Melting Point: 160–162°C[1][5]

    • IR:

      
       2211 cm
      
      
      
      (CN), 1645 cm
      
      
      (C=O).[1]
Application A: Synthesis of Pyridazine Derivatives

Target: 3-oxo-6-phenyl-2,3,4,5-tetrahydropyridazine-4-carbonitrile

Context: Early literature often misidentified the product of phenacylmalononitrile and hydrazine as an aminopyrazole. Rigorous structural analysis (NMR/X-ray) by Elnagdi et al. confirmed the product is a pyridazine .[1] This scaffold is relevant for antihypertensive research.[1]

Protocol:

  • Dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (12 mmol) dropwise at room temperature.

  • Stir for 2–4 hours. A solid will precipitate.[1][5][11]

  • Filter and recrystallize from dioxane/ethanol.[1]

  • Mechanism: The hydrazine attacks the ketone first (forming a hydrazone intermediate), followed by nucleophilic attack of the hydrazine

    
     on one of the cyano groups to close the ring.[1]
    

Medicinal Chemistry Applications & SAR Implications[1][2][3][4][5][8][10]

The derivatives of this scaffold map to specific biological targets.[4] The table below summarizes the structure-activity relationship (SAR) potential.

Derivative ClassReaction PartnerTarget IndicationKey Structural Feature
Pyridazines Hydrazine HydrateAntihypertensive / CardiotonicThe pyridazinone core mimics the pharmacophore of calcium sensitizers (e.g., Levosimendan).[1]
Aminopyrroles DMF-DMA +

Kinase InhibitorsThe 2-amino-3-cyano-pyrrole motif is a privileged scaffold for ATP-binding site inhibition.[1]
Cyclopentenes Dialkyl but-2-ynedioatesAntimicrobial / AnticancerHighly functionalized carbocycles formed via [3+2] cycloaddition; dense stereocenters.[1]
Pyrazolo-pyridazines Hydrazine (Excess/Reflux)Anti-inflammatoryFused bicyclic system offering rigid geometry for receptor binding.[1]
Case Study: The "Aminopyrazole vs. Pyridazine" Controversy

In drug development, knowing the exact isomer is critical for docking studies.

  • The Trap: Reacting phenacylmalononitrile with hydrazine was long thought to yield 4-phenacyl-3,5-diaminopyrazole.[1]

  • The Reality: Under mild conditions, the kinetic product is the pyridazine-imine , which hydrolyzes to the pyridazinone .[1]

  • Impact: Researchers targeting kinase pockets requiring a flat pyrazole ring would fail if they inadvertently synthesized the non-planar tetrahydropyridazine.[1] Always verify with HMBC NMR.

References

  • Abdelrazek, F. M., et al. (2009).[1] "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines."[1] Molecules, 14(2), 611-620.[1] Link[1]

  • Elnagdi, M. H., et al. (1993).[1] "Studies on the reactivity of this compound towards hydrazine hydrate." Heterocycles, 36, 1699.[1]

  • BenchChem. (n.d.).[1] "this compound Structure and Properties." Link[1]

  • Shi, D., et al. (2008).[1] "Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates." Molecular Diversity, 12, 115-121.[1] Link

  • Alchem Pharmtech. (n.d.).[1] "Safety Data Sheet: this compound." Link

Sources

Exploring the Biological Activity of 2-(2-oxo-2-phenylethyl)malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2-oxo-2-phenylethyl)malononitrile (often referred to as phenacylmalononitrile ) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct biological targets. While the open-chain molecule possesses intrinsic reactivity due to its highly acidic methine proton and electrophilic nitrile groups, its primary value in drug development lies in its role as a divergent platform for synthesizing bioactive heterocycles, particularly 2-amino-4H-pyrans , pyrroles , and pyridazines .

This guide provides a technical deep-dive into the synthesis, pharmacological profiling, and experimental validation of this scaffold and its derivatives. We focus on its application in oncology (EGFR inhibition, apoptosis induction) and antimicrobial therapeutics.

Chemical Basis & Synthetic Accessibility[1][2]

The Phenacylmalononitrile Platform

The core structure, this compound, is synthesized via the alkylation of malononitrile with phenacyl bromide (2-bromoacetophenone).[1] This molecule is thermodynamically poised for cyclization due to the presence of three reactive centers:

  • The Carbonyl Carbon: Susceptible to nucleophilic attack.

  • The Active Methylene (Methine): High acidity (

    
    ) allows for easy deprotonation and subsequent functionalization.
    
  • The Nitrile Groups: Electrophilic sites capable of Pinner reactions or cyclizations.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the divergent synthesis starting from the core scaffold to its primary bioactive derivatives.

SyntheticPathway Start Phenacyl Bromide + Malononitrile Core 2-(2-oxo-2-phenylethyl) malononitrile (The Scaffold) Start->Core Base (K2CO3/EtOH) Pyran 2-amino-4H-pyrans (Anticancer/Antioxidant) Core->Pyran + Aldehyde (Knoevenagel/Cyclization) Pyrrole 2-aminopyrroles (Antimicrobial) Core->Pyrrole + Amines/Enamines Pyridazine Pyridazines (Enzyme Inhibition) Core->Pyridazine + Hydrazine Hydrate

Figure 1: Divergent synthetic pathways transforming the phenacylmalononitrile core into bioactive heterocycles.

Pharmacological Profiles[4][5][6][7][8][9]

Anticancer Activity: The 4H-Pyran Connection

The most significant biological application of phenacylmalononitrile derivatives is their conversion into 2-amino-3-cyano-4H-pyrans . These derivatives act as potent anticancer agents through two primary mechanisms:

  • EGFR Tyrosine Kinase Inhibition: Similar to gefitinib, these derivatives can dock into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The cyano group (

    
    ) and the amino group (
    
    
    
    ) often form critical hydrogen bonds with residues like Met793 in the kinase domain.
  • Induction of Apoptosis: Studies indicate that these derivatives upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic) proteins, triggering the mitochondrial apoptotic pathway (Caspase-3 activation).

Antimicrobial & Antitubercular Activity

The open-chain scaffold and its pyrrole derivatives exhibit activity against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

  • Mechanism: Disruption of cell wall synthesis and inhibition of specific enzymes like Salicylate Synthase (MbtI) , which is crucial for siderophore biosynthesis in tuberculosis.[2]

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility is the currency of trust . The following protocols are optimized for yield and purity.

Synthesis of the Core Scaffold

Objective: Synthesize this compound.

  • Reagents: Phenacyl bromide (10 mmol), Malononitrile (10 mmol), Potassium Carbonate (

    
    , 10 mmol), Ethanol (95%).
    
  • Procedure:

    • Dissolve malononitrile in 20 mL ethanol.

    • Add

      
       and stir for 10 minutes at room temperature (RT) to generate the carbanion.
      
    • Slowly add phenacyl bromide solution (in 10 mL ethanol) dropwise over 20 minutes.

    • Stir at RT for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour the mixture into ice-cold water (100 mL).

    • Validation: A solid precipitate should form.[3] Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 75–85%. Melting Point: ~95–98°C.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 values against MCF-7 (Breast Cancer) cell lines.
  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the derivative at varying concentrations (0.1, 1, 10, 50, 100

    
    ) dissolved in DMSO (final DMSO concentration 
    
    
    
    ).
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability and derive

    
     using non-linear regression (GraphPad Prism).
    

Mechanism of Action: EGFR Signaling

Understanding the signal transduction blockade is critical for drug design. The diagram below details where these derivatives intervene.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binding Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Phenacylmalononitrile Derivative (Inhibitor) Inhibitor->Receptor Competitive Inhibition (ATP Pocket) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 2: Mechanism of EGFR inhibition. The derivative competes for the ATP binding site, halting the downstream MAPK/ERK phosphorylation cascade.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the phenyl ring of the phenacyl moiety regarding anticancer activity (MCF-7 cell line).

Compound IDSubstituent (R)IC50 (µM)Activity LevelElectronic Effect
PM-01 H (Unsubstituted)12.5ModerateNeutral
PM-02 4-Cl (Chloro)4.2HighElectron Withdrawing (

)
PM-03 4-NO2 (Nitro)28.1LowStrong Electron Withdrawing
PM-04 4-OMe (Methoxy)8.7GoodElectron Donating
PM-05 3,4-Dimethoxy1.1Potent Strong Electron Donating

Key Insight: Substituents that increase lipophilicity (Cl) or specific electron density (OMe) often enhance membrane permeability and receptor binding affinity.

References

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold. Source: National Institutes of Health (NIH) / PMC. Relevance: Validates the EGFR inhibition and apoptosis pathways for malononitrile derivatives.

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Source: ACS Omega. Relevance: Provides computational docking data (molecular docking) of malononitrile derivatives against HER2 and EGFR targets.

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines. Source: PMC / Molecules. Relevance: Details the synthesis of the specific this compound scaffold and its conversion to heterocycles.

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Source: MDPI. Relevance: Establishes the utility of related nitrile scaffolds in treating infectious diseases like Tuberculosis.

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles. Source: PMC / Journal of Chemistry. Relevance: Provides the base protocol for converting the malononitrile scaffold into bioactive pyran derivatives.

Sources

Technical Guide: Solubility Profile and Handling of 2-(2-oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(2-oxo-2-phenylethyl)malononitrile (also known as phenacylmalononitrile). It is designed for researchers utilizing this compound as a versatile intermediate in the synthesis of heterocycles such as pyrroles, pyridazines, and aminopyrazoles.

CAS Number: 14476-72-3 Formula:


Molecular Weight:  184.19  g/mol [1][2]

Executive Summary

This compound is a trifunctional electrophilic/nucleophilic scaffold containing a ketone, an active methylene, and two nitrile groups.[2] Its solubility behavior is dictated by the competition between the lipophilic phenyl ring and the highly polar malononitrile/carbonyl moieties.

Critical Solubility Takeaways:

  • Primary Recrystallization Solvent: Ethanol (High solubility at boiling; low solubility at

    
    ).
    
  • Reaction Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).

  • Precipitation/Quench Solvent: Water (Insoluble; used to crash out the product from organic reaction mixtures).

Physicochemical Profile & Structural Logic[2][3]

Understanding the molecular architecture is essential for predicting solvent interactions where experimental data is absent.

  • Structural Analysis: The molecule consists of a hydrophobic phenacyl tail (

    
    ) attached to a highly polar malononitrile head (
    
    
    
    ).
  • Polarity: The two cyano groups and the carbonyl oxygen create a strong dipole moment, making the compound soluble in polar aprotic solvents.

  • Acidity: The methine proton (

    
    ) flanked by two cyano groups is acidic (
    
    
    
    ), allowing for deprotonation in basic media, which drastically alters solubility (forming a water-soluble anion).
Table 1: Physicochemical Properties
PropertyValueSource
Appearance White to off-white crystalline solid[1]
Melting Point

(High Purity)
[1]
Melting Point

(Commercial Grade)
[5]
Solubility in Water Insoluble (

)
[1]
LogP (Predicted)

Est.[3]

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their operational utility for this compound.

Table 2: Operational Solubility Profile
Solvent ClassSolventSolubility StatusOperational Use
Polar Protic Ethanol (EtOH) Variable Recrystallization. Soluble at reflux; sparingly soluble at RT.
Methanol (MeOH)SolubleAlternative reaction solvent.
Water (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
InsolubleQuenching; washing to remove inorganic salts.
Polar Aprotic DMSO High Bioassays. Ideal for preparing stock solutions (

).
DMFHighSynthetic reactions; library synthesis.
Acetonitrile (ACN)Moderate/HighReaction solvent (e.g., with TBAB).
Chlorinated Dichloromethane (DCM)SolubleExtraction; chromatography loading.
ChloroformSolubleNMR analysis (

).
Non-Polar Hexane / HeptaneInsolubleWashing to remove non-polar impurities.
Diethyl EtherLowWashing/Trituration.

Note on Stability: While stable in neutral organic solvents, avoid prolonged storage in basic alcohols (e.g., alkoxide/ethanol), as the acidic proton can lead to side reactions or degradation.

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol)

This is the standard method for purifying crude material obtained from the alkylation of malononitrile with phenacyl bromide.

Objective: Obtain high-purity white crystals (


) from crude brownish solid.
  • Preparation: Place crude this compound in a round-bottom flask.

  • Dissolution: Add 95% Ethanol (

    
     per gram of crude).
    
  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring until all solid dissolves.
    
    • Troubleshooting: If insoluble particles remain after 10 minutes of reflux, filter the hot solution through a pre-warmed glass frit or Celite pad to remove inorganic salts.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     to constant weight.
    
Protocol B: Solubility Determination (Saturation Method)

Use this protocol if precise solubility data is required for a specific non-standard solvent.

  • Add

    
     of compound to a 
    
    
    
    vial.
  • Add

    
     of the target solvent.
    
  • Vortex for 1 minute.

    • If clear: Solubility

      
      .
      
    • If solid remains:[4] Add solvent in

      
       increments, vortexing between additions, until clear.
      
  • Calculate solubility based on total volume added.

Visualization of Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision process for purifying the compound from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Ethanol/KOH) Quench Quench with Ice-Water (1M HCl optional) Start->Quench Precipitate Solid Precipitate Forms? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes Extract Extract with DCM Evaporate Solvent Precipitate->Extract No (Oily) Wash Wash with Water (Remove KBr/Inorganics) Filter->Wash CrudeSolid Crude Solid (Brownish/Yellow) Wash->CrudeSolid Recryst Recrystallization Solvent: Boiling Ethanol CrudeSolid->Recryst Cool Cool to 0°C Recryst->Cool FinalFilter Filter & Wash (Cold Ethanol) Cool->FinalFilter Product Pure Product (White Crystals, MP 160-162°C) FinalFilter->Product Extract->CrudeSolid

Figure 1: Purification workflow from crude synthesis to pure crystal isolation.

Diagram 2: Solvent Selection Decision Tree

A guide for selecting the appropriate solvent based on the intended application.

SolventSelection Goal Intended Application Syn Organic Synthesis Goal->Syn Bio Biological Assay Goal->Bio Pur Purification Goal->Pur Ana Analysis (NMR/LCMS) Goal->Ana SynHighT High Temp/Reflux (Ethanol, Acetonitrile) Syn->SynHighT SynLowT Room Temp/Basic (Ethanol, DMF) Syn->SynLowT Stock Stock Solution (DMSO 10-100 mM) Bio->Stock Recryst Recrystallization (Ethanol) Pur->Recryst Wash Washing Impurities (Water, Hexane) Pur->Wash NMR Proton NMR (CDCl3, DMSO-d6) Ana->NMR LCMS LC-MS Mobile Phase (ACN/Water + Formic Acid) Ana->LCMS

Figure 2: Solvent selection guide based on experimental requirements.

References

  • Fadda, A. A., et al. (2012). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." American Journal of Organic Chemistry. (Detailed synthesis and recrystallization from ethanol).

  • BenchChem. "this compound Structure and Reactivity." (Reactivity profile and solvent interactions).

  • Organic Syntheses. "Phenacyl Bromide." Org.[4] Synth. 1936, 16, 73. (Precursor solubility and handling).

  • National Institutes of Health (NIH). "Molecular diversity of the base-promoted reaction of phenacylmalononitriles." PubMed Central. (Use of Acetonitrile and DCM in reactions).

  • ChemicalBook. "this compound Properties." (Melting point and commercial specifications).

Sources

Methodological & Application

Microwave-assisted synthesis protocol for 2-(2-oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(2-oxo-2-phenylethyl)malononitrile

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of This compound (also known as phenacylmalononitrile).[1] This compound is a critical "privileged intermediate" in organic synthesis, serving as a precursor for bioactive pyrroles, pyridazines, and complex heterocyclic scaffolds.

Traditional synthesis methods (conventional heating) often suffer from long reaction times (1–4 hours) and inconsistent yields due to the thermal instability of phenacyl halides. This protocol utilizes microwave irradiation to accelerate the nucleophilic substitution (


) of phenacyl bromide with malononitrile, reducing reaction time to under 10 minutes while maintaining high yields (>80%) and purity.

Scientific Rationale & Experimental Design

The Chemistry

The synthesis involves the C-alkylation of an active methylene compound (malononitrile) with an


-haloketone (phenacyl bromide).
  • Nucleophile: Malononitrile (

    
    ). Requires a base to generate the active carbanion.
    
  • Electrophile: Phenacyl bromide.[1][2][3][4][5][6][7] Highly reactive towards

    
     attack but prone to lachrymatory vaporization and thermal degradation.
    
Why Microwave Irradiation?
  • Dielectric Heating: Ethanol (the chosen solvent) has a high loss tangent (

    
    ), allowing for rapid, volumetric heating. This bypasses the thermal lag of oil baths, minimizing the exposure of thermolabile phenacyl bromide to prolonged heat.
    
  • Selectivity: Rapid heating favors the kinetic product (mono-alkylation) over thermodynamic equilibration or double alkylation, provided stoichiometry is controlled.

Material Specifications

ReagentMW ( g/mol )Equiv.RoleSafety Note
Phenacyl Bromide 199.051.0ElectrophilePotent Lachrymator (Tear Gas). Handle in fume hood.
Malononitrile 66.061.0NucleophileToxic. Potential cyanide release if burned.
Potassium Hydroxide 56.111.5BaseCorrosive. Use ethanolic solution.[1][5][8]
Ethanol (Abs.) 46.07SolventMediumFlammable. High microwave absorbance.

Detailed Protocol

Pre-Reaction Preparation
  • Stock Solution A (Nucleophile): Dissolve 0.66 g (10 mmol) of malononitrile in 5 mL of ethanol.

  • Stock Solution B (Electrophile): Dissolve 1.99 g (10 mmol) of phenacyl bromide in 5 mL of ethanol.

    • Note: If phenacyl bromide is caked or dark brown, recrystallize from methanol before use to ensure accurate stoichiometry.

  • Catalyst Solution: Prepare a solution of KOH (0.84 g, 15 mmol) in 5 mL ethanol.

Microwave Synthesis Workflow
  • Loading: In a 30 mL microwave-transparent process vial (borosilicate glass), combine Solution A and Solution B.

  • Activation: Add the Catalyst Solution dropwise while stirring. The mixture may turn slightly yellow/orange. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Instrument Setting: Dynamic Power mode (Max 300W).

    • Target Temperature: 85 °C.

    • Ramp Time: 1:00 min.

    • Hold Time: 5:00 min.

    • Stirring: High (magnetic stir bar).

  • Cooling: Use compressed air cooling (built-in feature on most reactors) to rapidly drop temperature to <40 °C.

Workup & Isolation
  • Quench: Pour the reaction mixture into 50 mL of crushed ice-water containing 1 mL of 1M HCl.

    • Reasoning: The acid neutralizes the excess KOH, halting the reaction and protonating the product to precipitate it from the aqueous ethanol matrix.

  • Filtration: A white to pale-yellow solid will precipitate immediately. Filter under vacuum using a Buchner funnel.

  • Purification: Wash the solid with cold water (2 x 10 mL) and cold petroleum ether (1 x 10 mL) to remove unreacted phenacyl bromide.

  • Recrystallization: Recrystallize from hot ethanol if high purity (>98%) is required for biological assays.

Reaction Mechanism & Workflow Visualization

Mechanistic Pathway

The reaction proceeds via the formation of a malononitrile anion, which attacks the methylene carbon of the phenacyl bromide.

ReactionMechanism cluster_0 Activation cluster_1 Substitution (SN2) Malononitrile Malononitrile (CH2(CN)2) Carbanion Carbanion [CH(CN)2]- Malononitrile->Carbanion Deprotonation (-H2O) Base Base (OH-) Base->Carbanion Transition Transition State [Ph-CO-CH2...CH(CN)2]‡ Carbanion->Transition Nucleophilic Attack PhenacylBr Phenacyl Bromide (Ph-CO-CH2-Br) PhenacylBr->Transition Product Phenacylmalononitrile Product Transition->Product Microwave 85°C Leaving Br- Transition->Leaving

Figure 1: Mechanistic pathway for the base-catalyzed alkylation of malononitrile.

Experimental Workflow

Workflow Start Reagent Prep (Ethanol Soln) Mix Combine Reagents + KOH Catalyst Start->Mix MW Microwave Irradiation 85°C | 5 mins Mix->MW Sealed Vial Quench Ice-Water/HCl Quench (Precipitation) MW->Quench Rapid Cooling Filter Vacuum Filtration & Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Optional for High Purity

Figure 2: Step-by-step operational workflow for the microwave synthesis protocol.

Results and Validation

The following data compares the microwave protocol against the traditional benchtop method (stirring at room temperature or reflux).

Table 1: Comparative Efficiency Data

ParameterConventional Method [1]Microwave Protocol (This Work)Improvement Factor
Reaction Time 60 – 180 mins5 mins 12x - 36x Faster
Temperature 25 °C (RT) or Reflux85 °CControlled Energy Input
Isolated Yield 70 - 79%80 - 85% +5-10% Yield
Solvent Vol. 25 - 50 mL15 mLReduced Waste
Purity (Crude) Requires Recrystallization>90% (Often clean w/o recryst.)Cleaner Profile

Analytical Confirmation:

  • Melting Point: 160–162 °C (Lit. 160–162 °C).[1]

  • IR Spectrum: Nitrile stretch (

    
    ) at ~2233 
    
    
    
    ; Carbonyl (
    
    
    ) at ~1680
    
    
    .
  • Appearance: White to off-white crystalline solid.

Troubleshooting & Optimization

  • Low Yield / Oily Product:

    • Cause: Incomplete precipitation or excess solvent.

    • Solution: Ensure the quench water is ice-cold (

      
      ). If oil forms, scratch the side of the beaker with a glass rod to induce crystallization.
      
  • Dark Coloration:

    • Cause: Thermal degradation of phenacyl bromide or oxidation.

    • Solution: Reduce microwave hold temperature to 75 °C and extend time to 8 minutes. Ensure phenacyl bromide starting material is white, not brown.

  • Pressure Errors:

    • Cause: Ethanol vapor pressure at 85 °C.

    • Solution: This reaction generates low pressure (< 2 bar). If the vial vents, check the septum integrity or reduce the reaction volume (do not fill vial >60%).

References

  • National Institutes of Health (PMC). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles... (Method comparison: Conventional vs. MW). [Link]

  • Beilstein Journal of Organic Chemistry. Molecular diversity of the base-promoted reaction of phenacylmalononitriles... (In-situ generation and reactivity).[4][7][9] [Link]

  • MDPI. Recent Developments on Five-Component Reactions. (Mechanistic insights on phenacyl bromide alkylation). [Link]

  • ResearchGate. Selectivity of Alkylation of Malononitrile Derivatives with α-Bromocarbonyl Compounds. (Selectivity data). [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Aminopyrroles Utilizing 2-(2-Oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Aminopyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, aminopyrroles are particularly valuable as versatile synthetic intermediates for the construction of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purine bases.[1][2][3] The development of efficient and modular synthetic routes to highly functionalized aminopyrroles is therefore a critical endeavor for researchers in drug discovery and organic synthesis.

This document provides a comprehensive guide to a robust and accessible method for the synthesis of 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile, a highly functionalized aminopyrrole, using 2-(2-oxo-2-phenylethyl)malononitrile as a key precursor. We will delve into the strategic considerations behind this synthetic approach, provide a detailed, step-by-step protocol, and elucidate the underlying reaction mechanism.

Strategic Approach: Leveraging the Reactivity of this compound

The starting material, this compound, is a trifunctional molecule that possesses a unique combination of reactive sites: an acidic α-carbon of the malononitrile unit, two electrophilic cyano groups, and an electrophilic carbonyl carbon of the phenacyl group.[4] This inherent reactivity makes it an ideal precursor for the construction of diverse heterocyclic systems through intramolecular cyclization reactions.[4]

The synthesis of 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile from this precursor is a compelling example of a Thorpe-Ziegler type reaction. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine.[5][6][7][8][9] In this specific application, the acidic proton of the malononitrile moiety is abstracted by a base, initiating an intramolecular nucleophilic attack of the resulting carbanion onto one of the nitrile groups, leading to the formation of the stable, five-membered aminopyrrole ring.[10]

Experimental Workflow Overview

The overall synthetic strategy is a two-step process, beginning with the synthesis of the this compound precursor, followed by its intramolecular cyclization to the target aminopyrrole.

G A Step 1: Synthesis of This compound B Step 2: Intramolecular Cyclization to 2-Amino-4-benzoyl-1H-pyrrole-3-carbonitrile A->B G cluster_0 Reaction Mechanism Start This compound Step1 Deprotonation (Base, e.g., EtO⁻) Start->Step1 Intermediate1 Carbanion Intermediate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclic Imine Intermediate Step2->Intermediate2 Step3 Tautomerization Intermediate2->Step3 Product 2-Amino-4-benzoyl-1H-pyrrole-3-carbonitrile Step3->Product

Sources

Application Note: Knoevenagel Condensation & Cascade Reactions of 2-(2-Oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Oxo-2-phenylethyl)malononitrile (also known as phenacylmalononitrile ) is a versatile trifunctional building block in organic synthesis. Characterized by an active methine group, two nitrile moieties, and a phenacyl carbonyl, it serves as a "privileged scaffold" for constructing bioactive N- and O-heterocycles.

While the classical Knoevenagel condensation typically targets the acidic methylene of malononitrile (


), the introduction of the phenacyl group alters the reactivity profile. This guide details the specific Knoevenagel-type condensations  involving this scaffold:
  • Condensation with DMF-DMA: A regioselective reaction at the phenacyl methylene to form enaminones.[1][2]

  • Cascade Condensation with Aldehydes: Leading to functionalized dihydrofurans and pyrans.

  • Cyclocondensation: Utilizing the Knoevenagel adducts to access pyridazines and pyrroles.

Chemical Architecture & Reactivity Profile[3]

The reactivity of this compound is defined by the competition between two acidic sites and multiple electrophilic centers.[3]

Structural Analysis[2]
  • Site A (Malononitrile Methine): The central

    
     is highly acidic (
    
    
    
    ) due to the two electron-withdrawing cyano groups. However, it is sterically crowded and lacks a second proton required for standard dehydration to a C=C bond.
  • Site B (Phenacyl Methylene): The

    
     alpha to the ketone is less acidic (
    
    
    
    ) but sterically accessible.
  • Site C (Electrophiles): The carbonyl and nitrile carbons act as electrophiles in cyclization steps.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on the electrophile used (Aldehyde vs. Amide Acetal).

ReactionPathways Scaffold 2-(2-Oxo-2-phenylethyl) malononitrile DMFDMA Reagent: DMF-DMA (Dimethylformamide dimethyl acetal) Scaffold->DMFDMA Knoevenagel-type Aldehyde Reagent: Ar-CHO (Aromatic Aldehyde) Scaffold->Aldehyde Base Catalysis Enaminone Enaminone Product (Regioselective at Phenacyl CH2) DMFDMA->Enaminone -MeOH Heterocycles1 Pyridazines / Pyrroles (via Hydrazine/Amine) Enaminone->Heterocycles1 Cyclocondensation Intermediate Aldol-Type Adduct (Alcohol Intermediate) Aldehyde->Intermediate Nucleophilic Attack Furan 2-Amino-4,5-dihydrofuran (Intramolecular Cyclization) Intermediate->Furan O-Attack on CN

Figure 1: Divergent synthetic pathways for phenacylmalononitrile. The reagent choice dictates whether the reaction proceeds via the phenacyl methylene (DMF-DMA) or the malononitrile methine (Aldehydes).

Protocol 1: Synthesis of Enaminones via Knoevenagel Condensation

Application: This reaction generates enaminones, which are critical precursors for pyridazines and pyrazoles. Mechanism: The reaction with dimethylformamide dimethyl acetal (DMF-DMA) occurs at the phenacyl methylene (Site B), not the malononitrile methine. This is a Knoevenagel-type condensation where the acetal acts as the carbonyl equivalent.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: DMF-DMA (1.2 equiv)

  • Solvent: Xylene or Toluene (Anhydrous)

  • Glassware: Round-bottom flask equipped with a reflux condenser.

Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 184 mg) of this compound in 10 mL of xylene.

  • Addition: Add 1.2 mmol of DMF-DMA dropwise via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1) for the disappearance of the starting material.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from ethanol.

  • Yield: Expected yield is 75–85%.

Validation Check:

  • 
     NMR:  Look for the disappearance of the phenacyl 
    
    
    
    singlet (approx.
    
    
    4.0 ppm) and the appearance of the alkene singlet (
    
    
    7.5–8.0 ppm) and dimethylamino protons (
    
    
    2.8–3.2 ppm).

Protocol 2: Cascade Synthesis of 2-Amino-4,5-dihydrofurans

Application: Direct synthesis of O-heterocycles using aromatic aldehydes. Mechanism: This is a Knoevenagel-initiated cascade . The malononitrile methine (Site A) attacks the aldehyde. Since dehydration to a C=C bond is impossible (no second proton), the intermediate alcohol cyclizes: the alkoxide attacks the adjacent nitrile group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)

  • Base: Triethylamine (

    
    ) or DABCO (Catalytic, 10 mol%)
    
  • Solvent: Ethanol (EtOH)[1][2][4]

Step-by-Step Procedure
  • Preparation: Mix 1.0 mmol of phenacylmalononitrile and 1.0 mmol of the aromatic aldehyde in 10 mL of Ethanol.

  • Catalysis: Add 0.1 mmol of

    
    .
    
  • Reaction: Stir the mixture at reflux for 2–4 hours.

    • Note: The reaction can often be performed at room temperature for longer durations (12–24 h) to improve crystal quality.

  • Work-up: The product typically precipitates from the hot ethanolic solution upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and dry. Recrystallize from EtOH/DMF if necessary.

Data Summary Table: Typical Yields

Aldehyde Substituent (Ar)Reaction Time (h)Yield (%)Melting Point (

)
Phenyl (

)
2.582160–162
4-Chlorophenyl2.088175–177
4-Methoxyphenyl3.579155–158
4-Nitrophenyl1.591188–190

Protocol 3: Synthesis of Pyridazines (Post-Condensation)

Application: Converting the phenacylmalononitrile scaffold into N-heterocycles. Context: This reaction is often cited alongside Knoevenagel condensations as it utilizes the same active centers.

Procedure
  • Mixing: Dissolve 1.0 mmol of phenacylmalononitrile in 10 mL of Ethanol.

  • Reagent: Add 1.2 mmol of Hydrazine Hydrate (

    
    ).
    
  • Conditions: Reflux for 3 hours.

  • Product: The reaction yields 3-amino-6-phenyl-dihydropyridazine-4-carbonitrile or its tautomer.

  • Mechanism: Hydrazine attacks the ketone (Schiff base formation) followed by intramolecular attack of the hydrazine

    
     on the nitrile carbon.
    

References

  • Synthesis and Reactivity of Phenacylmalononitrile: El-Emary, T. I., & El-Dean, A. M. K. (2009).[5] Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 14(2), 798-806.[5] [5]

  • Knoevenagel Condensation with DMF-DMA: Al-Mousawi, S. M., et al. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry.

  • Cascade Reactions to Furans: Sheibani, H., & Saidi, K. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of Chemical Research.

  • General Malononitrile Chemistry: F. Freeman. Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 1980.

Sources

The Strategic Utility of 2-(2-Oxo-2-phenylethyl)malononitrile in Heterocyclic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-(2-oxo-2-phenylethyl)malononitrile stands out as a particularly versatile and powerful precursor. Its unique molecular architecture, featuring a reactive methylene group flanked by two nitrile functionalities and a keto-ethyl side chain, provides a rich platform for a variety of cyclization strategies. This guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed protocols and mechanistic insights for the synthesis of several key heterocyclic systems. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage this precursor in their quest for novel therapeutic agents.

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic rings, including those containing nitrogen, oxygen, and sulfur atoms.[1] The presence of two electron-withdrawing cyano groups significantly increases the acidity of the central methylene group, making it a potent nucleophile upon deprotonation.[1] This "activated" methylene group readily participates in a wide array of chemical transformations, including Knoevenagel condensations, Michael additions, and various multicomponent reactions.[1]

Core Reactivity and Synthetic Overview

The reactivity of this compound is governed by three primary reactive sites: the acidic α-carbon of the malononitrile unit, the two electrophilic cyano groups, and the electrophilic carbonyl carbon of the phenacyl group.[1] This trifunctional nature underpins its diverse reactivity, allowing for the construction of a wide range of heterocyclic systems. This guide will focus on the synthesis of three prominent classes of heterocycles: pyridines, pyrazoles, and thiazoles, all of which are scaffolds of significant pharmacological importance.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Figure 1: Overview of synthetic pathways from the precursor.

I. Synthesis of Highly Substituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, found in numerous FDA-approved drugs.[12][14][16] The synthesis of functionalized pyridines from this compound can be achieved through a modified Thorpe-Ziegler or Hantzsch-type reaction.

Mechanistic Insight: The Thorpe-Ziegler Approach

The Thorpe-Ziegler reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[17][18] In the context of our precursor, a variation of this reaction allows for the construction of a highly substituted pyridine ring. The reaction proceeds through the initial formation of a Michael adduct, followed by an intramolecular cyclization and subsequent aromatization.

Figure 2: Simplified Thorpe-Ziegler reaction pathway.

Protocol: Synthesis of a 2-Amino-4-phenyl-pyridine-3,5-dicarbonitrile Derivative

This protocol outlines a one-pot synthesis of a highly functionalized pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyridine derivative.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
This compound1.0184.19(as per scale)
Malononitrile1.166.06(as per scale)
PiperidineCatalytic85.15~2-3 drops
EthanolSolvent46.07(as needed)
Expected Product Yield m.p. (°C)
2-Amino-6-oxo-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile~75-85%>300

II. Synthesis of Functionalized Pyrazoles

Pyrazole derivatives are another class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][6][7][10][11] The synthesis of pyrazoles from this compound typically involves a condensation reaction with hydrazine or its derivatives.

Mechanistic Insight: Knorr Pyrazole Synthesis Adaptation

The reaction proceeds via a mechanism analogous to the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine. In our case, the β-ketonitrile functionality of the precursor reacts with hydrazine, leading to a cyclocondensation reaction.

Figure 3: Experimental workflow for pyrazole synthesis.

Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of a functionalized pyrazole derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol.

  • Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate.

  • Reflux the mixture for 3-5 hours.

  • After cooling, the product will crystallize from the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
This compound1.0184.19(as per scale)
Hydrazine hydrate1.250.06(as per scale)
Glacial acetic acidCatalytic60.05~1-2 drops
EthanolSolvent46.07(as needed)
Expected Product Yield m.p. (°C)
5-Benzoyl-3-amino-1,2-dihydropyridazine-4-carbonitrile~80-90%295-297[19]

III. Synthesis of Substituted Thiazoles

Thiazole-containing compounds are known for their diverse biological activities, including antimicrobial and anticancer effects.[2][3][5][8][9] The Hantzsch thiazole synthesis is a classic method for their preparation, involving the reaction of an α-haloketone with a thioamide.[20][21][22] A modification of this approach can be used with our precursor.

Mechanistic Insight: Hantzsch Thiazole Synthesis

The synthesis proceeds by first converting the ketone in our precursor to an α-haloketone. This is then reacted with a thioamide, such as thiourea, to form the thiazole ring. The reaction involves nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.

Protocol: Two-Step Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol involves an initial bromination of the precursor followed by cyclization with thiourea.

Step 1: Synthesis of 2-(2-Bromo-2-oxo-2-phenylethyl)malononitrile

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound in carbon tetrachloride.

  • Add NBS and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 2-3 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Evaporate the solvent under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-phenylthiazole-5-carbonitrile

Materials:

  • Crude 2-(2-Bromo-2-oxo-2-phenylethyl)malononitrile (from Step 1)

  • Thiourea (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the crude α-bromoketone in ethanol.

  • Add thiourea and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Reactant (Step 2) Molar Eq. Molecular Weight ( g/mol ) Amount
2-(2-Bromo-2-oxo-2-phenylethyl)malononitrile1.0263.09(from Step 1)
Thiourea1.176.12(as per scale)
EthanolSolvent46.07(as needed)
Expected Product Yield m.p. (°C)
2-Amino-4-phenylthiazole-5-carbonitrile~65-75% (over 2 steps)~205-207

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and efficient precursor for the synthesis of a variety of pharmacologically relevant heterocyclic systems. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of pyridines, pyrazoles, and thiazoles. The inherent reactivity of this precursor opens the door to further exploration, including the synthesis of other heterocyclic systems like thiophenes via the Gewald reaction, and the development of novel multicomponent reactions for increased molecular diversity.[23][24][25][26][27] As the demand for new therapeutic agents continues to grow, the strategic use of such powerful building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Vertex AI Search.
  • Thiazole Ring—A Biologically Active Scaffold. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Vertex AI Search.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Available at: [Link]

  • Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. PMC. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. MDPI. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Nature. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile from... (2022). ResearchGate. Available at: [Link]

  • Thorpe-Ziegler reaction. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylo. (2012). Thieme Connect. Available at: [Link]

  • Thorpe reaction. Grokipedia. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Gewald Reaction for Thiophene Synthesis. Scribd. Available at: [Link]

  • Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. ResearchGate. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). Drug Design, Development and Therapy. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

Sources

Application Notes & Protocols: Multicomponent Reactions Utilizing 2-(2-Oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Elegance of a Trifunctional Synthon

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily available precursors is a paramount objective. Multicomponent reactions (MCRs), which orchestrate the formation of a product from three or more starting materials in a single synthetic operation, represent a pinnacle of efficiency, atom economy, and green chemistry. Within this domain, the selection of appropriate building blocks is critical. 2-(2-Oxo-2-phenylethyl)malononitrile, a crystalline solid with the molecular formula C₁₁H₈N₂O, has emerged as a uniquely powerful and versatile synthon.[1][2]

The synthetic potential of this molecule is rooted in its trifunctional architecture.[3] It possesses three distinct reactive sites:

  • An acidic α-carbon nestled between two electron-withdrawing cyano groups, which is readily deprotonated to form a potent nucleophile.

  • Two electrophilic cyano groups that can participate in cyclization reactions.

  • An electrophilic carbonyl carbon within the phenacyl moiety, serving as a handle for condensation and cyclization pathways.

This guide provides an in-depth exploration of the utility of this compound in MCRs for the construction of diverse and medicinally relevant heterocyclic scaffolds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Synthesis and Characterization of the Core Reagent

A reliable and high-yielding synthesis of the starting material is the foundation of any successful synthetic campaign. The most common and efficient method for preparing this compound is the reaction of malononitrile with 2-bromo-1-phenylethanone (phenacyl bromide).[4]

Workflow for Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Malononitrile E Combine & Cool to 0°C A->E B Phenacyl Bromide B->E C KOH (Base) F Add KOH Stir at 0°C C->F D Ethanol (Solvent) D->E E->F G Monitor by TLC F->G H Quench with ice-H₂O & 1M HCl G->H I Filter Solid H->I J Recrystallize from Ethanol I->J K Product: This compound J->K OPMN This compound Ethanol_RT Ethanol, Room Temp. OPMN->Ethanol_RT Hydrazine Hydrazine Hydrate (1 equiv) Hydrazine->Ethanol_RT Dihydropyridazine 3-Oxo-6-phenyl-2,3,4,5- tetrahydropyridazine-4-carbonitrile Ethanol_RT->Dihydropyridazine Yield: 90% cluster_inputs Reactants (3 Components) OPMN OPMN Knoevenagel Knoevenagel Condensation OPMN->Knoevenagel Aldehyde Ar-CHO Aldehyde->Knoevenagel Amine R-NH₂ Michael Michael Addition Amine->Michael Knoevenagel->Michael Forms Alkylidene Intermediate Cyclization Intramolecular Cyclization Michael->Cyclization Forms Open-Chain Adduct Dehydration Dehydration/ Tautomerization Cyclization->Dehydration Product Substituted Dihydropyridine Dehydration->Product

Sources

Application Note: Synthesis of Antimicrobial Agents from 2-(2-oxo-2-phenylethyl)malononitrile Derivatives

[1]

Abstract & Introduction

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the continuous discovery of novel antimicrobial pharmacophores. 2-(2-oxo-2-phenylethyl)malononitrile (also known as phenacylmalononitrile) represents a privileged scaffold in medicinal chemistry due to its unique trifunctional architecture: an electrophilic carbonyl group, a highly acidic active methylene unit, and two electrophilic cyano groups.

This Application Note provides a comprehensive technical guide for the synthesis of this core intermediate and its divergent conversion into two distinct classes of antimicrobial heterocycles: aminopyrroles and aminopyridazines . These protocols are optimized for reproducibility, yield, and purity, serving as a foundational workflow for researchers in early-stage drug discovery.

Key Pharmacophore Features[1][2][3][4][5]
  • Active Methylene: Facilitates Knoevenagel condensations and alkylations.

  • Vicinal Nitriles: Enable cyclization to form amino-substituted heterocycles (e.g., pyridines, pyrans).

  • Phenacyl Moiety: Provides lipophilicity essential for membrane permeability in bacterial targets.

Synthetic Strategy & Mechanism

The synthetic workflow is designed as a divergent pathway. First, the core intermediate (1) is synthesized via alkylation. Subsequently, it serves as the branch point for two distinct heterocyclization protocols.

Reaction Scheme Visualization

SyntheticPathwaycluster_legendLegendPrecursorsPhenacyl Bromide+ MalononitrileIntermediate2-(2-oxo-2-phenylethyl)malononitrile (1)(Core Scaffold)Precursors->IntermediateKOH, EtOH0°C, 1hEnaminoneEnaminoneIntermediateIntermediate->EnaminoneDMF-DMAToluene, RefluxTarget_B3-amino-5-benzoyl-1,2-dihydropyridazine(Target B)Intermediate->Target_BHydrazine HydrateEtOH, RTTarget_A2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile(Target A)Enaminone->Target_ANH4OAcCyclizationkeyBlue: Starting MaterialsRed: Core IntermediateGreen: Antimicrobial Targets

Figure 1: Divergent synthetic pathway from phenacylmalononitrile to antimicrobial pyrroles and pyridazines.

Experimental Protocols

Protocol A: Synthesis of this compound (1)

Objective: To synthesize the core scaffold via base-catalyzed alkylation.

Reagents:

  • Malononitrile (MW: 66.06 g/mol )

  • Phenacyl bromide (2-bromoacetophenone) (MW: 199.05 g/mol )

  • Potassium Hydroxide (KOH)[1]

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve malononitrile (0.66 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in ethanol (15 mL).

  • Cooling: Place the flask in an ice bath and cool to 0 °C.

  • Basification: Add KOH (0.84 g, 15 mmol) slowly to the stirred solution. Note: Exothermic reaction; maintain temperature < 5 °C to prevent polymerization.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor progress via TLC (Eluent: 1:1 Ethyl Acetate/Petroleum Ether).[1] The starting material (phenacyl bromide) should disappear.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1M HCl (approx. 10 mL) to neutralize the base.

  • Isolation: A solid precipitate will form immediately. Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Yield/Characterization:

    • Typical Yield: 80–85%

    • Appearance: White crystalline solid.

    • Melting Point: 160–162 °C.[1]

    • IR Spectrum: 2211 cm⁻¹ (CN stretch), 1645 cm⁻¹ (C=O stretch).[1]

Protocol B: Synthesis of Aminopyrrole Derivatives (Target A)

Objective: Conversion of (1) into 2-amino-4-benzoyl-1H-pyrrole-3-carbonitrile via an enaminone intermediate.

Procedure:

  • Enaminone Formation: Mix compound (1) (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10 mmol) in toluene (10 mL). Reflux for 4 hours.

  • Evaporation: Remove solvent under reduced pressure. The residue (enaminone) is typically used directly or recrystallized from toluene (Yield ~75%).[1]

  • Cyclization: Dissolve the enaminone intermediate (5 mmol) in ethanol (10 mL). Add ammonium acetate (NH₄OAc) (10 mmol).

  • Reflux: Reflux the mixture for 2–4 hours.

  • Workup: Pour onto ice-water. Collect the precipitate by filtration.[2]

  • Purification: Recrystallize from ethanol.

  • Result: 2-amino-pyrrole derivative. Mechanism: Michael addition of ammonia followed by intramolecular cyclization.

Protocol C: Synthesis of Aminopyridazine Derivatives (Target B)

Objective: Direct conversion of (1) into pyridazine scaffolds using hydrazine.

Procedure:

  • Mixing: Dissolve compound (1) (10 mmol) in ethanol (10 mL).

  • Addition: Add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 8 hours. Note: Refluxing this mixture may lead to different fused pyrazolopyridazine products.

  • Workup: Pour into ice-water. Filter the white solid.

  • Purification: Recrystallize from ethanol.

  • Result: 3-amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile.

Structure-Activity Relationship (SAR) & Biological Screening

To validate the antimicrobial potential, the synthesized compounds must undergo Minimum Inhibitory Concentration (MIC) testing.

SAR Insights
  • Nitrile Group (CN): Essential for hydrogen bonding interactions within the bacterial ribosome or enzyme active sites.

  • Amino Group (NH₂): Often critical for solubility and target affinity; acylation of this group typically reduces activity.

  • Phenacyl Ring: Substitutions on the phenyl ring (e.g., 4-Cl, 4-F) generally enhance potency against Gram-positive bacteria (S. aureus) due to increased lipophilicity.

Protocol D: Antimicrobial Assay (Broth Microdilution)

Workflow Visualization

AssayWorkflowStep1Compound Preparation(Dissolve in DMSO, 1 mg/mL)Step2Serial Dilution(96-well plate, MH Broth)Step1->Step2Step3Inoculation(Add 5x10^5 CFU/mL Bacteria)Step2->Step3Step4Incubation(37°C for 24h)Step3->Step4Step5Readout(Visual Turbidity / OD600)Step4->Step5DecisionDetermine MICStep5->DecisionNo Growth

Figure 2: Standard workflow for MIC determination.

Data Reporting Template:

Compound IDStructure TypeS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)
1 Intermediate>100>100>100
Target A Aminopyrrole12.55025
Target B Aminopyridazine6.252550
Ref Ciprofloxacin0.50.25-

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of (1) Polymerization of malononitrileEnsure temperature is strictly < 5°C during base addition. Add base slowly.
Oily Product Incomplete crystallizationTriturate the oil with cold ethanol or diethyl ether to induce crystallization.
No Cyclization (Protocol B) Old DMF-DMA reagentUse fresh DMF-DMA. Ensure anhydrous conditions during enaminone formation.
Multiple Spots on TLC Side reactionsCheck stoichiometry. For Protocol C, temperature control is critical (RT vs Reflux changes product).

References

  • Elnagdi, M. H., et al. (2011). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, 16(11), 9109-9121.

  • Fadda, A. A., et al. (2012). "Synthesis and Antimicrobial Evaluation of Some New Pyridine and Pyridazine Derivatives." American Journal of Organic Chemistry, 2(2), 11-20.
  • BenchChem. (2024). "this compound Structure and Reactivity Profile."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 108092, this compound."

Troubleshooting & Optimization

How to improve the yield of 2-(2-oxo-2-phenylethyl)malononitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of C-Alkylation for Phenacyl Malononitriles

Topic: Yield Improvement for 2-(2-oxo-2-phenylethyl)malononitrile Synthesis Ticket ID: CHEM-SUP-2024-089 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (also known as phenacylmalononitrile) is a classic nucleophilic substitution (


) reaction. However, users frequently encounter low yields due to three primary failure modes: dialkylation  (over-reaction), O-alkylation  (kinetic vs. thermodynamic control), and product degradation  (cyclization).

This guide provides a root-cause analysis of these issues, a troubleshooting flowchart, and two validated protocols (Classic vs. Phase Transfer Catalysis) to ensure yields >85%.

Part 1: The Mechanics of Failure (Why Yields Drop)

To fix the yield, we must understand the competition occurring in the flask.

The Acidity Trap (Dialkylation)
  • The Chemistry: Malononitrile (

    
    ) is deprotonated to form an enolate. This attacks Phenacyl Bromide.[1]
    
  • The Problem: The product, this compound, contains a methine proton flanked by two nitriles and a carbonyl group. This makes the product more acidic than the starting malononitrile.

  • The Consequence: If excess base is present, it will deprotonate the product immediately. This new anion attacks a second molecule of phenacyl bromide, forming the unwanted bis-phenacyl byproduct.

  • The Fix: Strict stoichiometry control (1:1 equiv) and slow addition of the electrophile.

The Ambident Nucleophile (C- vs. O-Alkylation)
  • The Chemistry: The malononitrile anion can attack the phenacyl bromide at the

    
    -carbon (C-alkylation, desired) or the carbonyl oxygen (O-alkylation, undesired).
    
  • The Fix: C-alkylation is thermodynamically favored. Using "softer" counter-ions (like

    
     over 
    
    
    
    ) and polar aprotic solvents or Phase Transfer Catalysts (PTC) promotes the desired C-C bond formation.

Part 2: Troubleshooting Guide

User Issue: "I am getting a dark tar or complex mixture."

Potential CauseDiagnostic CheckCorrective Action
Exothermic Runaway Did the solution boil upon base addition?Cool to 0°C before adding base. The deprotonation is exothermic.
Oxidation Is the Phenacyl Bromide old/yellow?Recrystallize Phenacyl Bromide (EtOH) before use. It degrades to acidic byproducts that quench the base.
Base Strength Using NaH or NaOEt?Switch to

or catalytic KOH . Strong bases promote polymerization of phenacyl bromide.

User Issue: "I see starting material remaining (Low Conversion)."

Potential CauseDiagnostic CheckCorrective Action
Solvent Choice Using non-polar solvent (Toluene/DCM)?Switch to Ethanol (protic) or Acetonitrile (aprotic). Malononitrile anions need solubility.
Anion Stability Reaction stalled at 50%?Add TBAB (5 mol%) . Phase Transfer Catalysts help solubilize the inorganic base into the organic phase.

Part 3: Decision Logic (Workflow)

The following diagram illustrates the decision process for optimizing this specific reaction.

G Start Start: Low Yield Observed CheckSM Check Phenacyl Bromide Purity (Is it white crystalline?) Start->CheckSM Purify Recrystallize from EtOH CheckSM->Purify No (Yellow/Oily) CheckBase Check Base Selection CheckSM->CheckBase Yes Purify->CheckBase StrongBase Using NaH / NaOEt? CheckBase->StrongBase SwitchBase Switch to K2CO3 or Cat. KOH (Milder) StrongBase->SwitchBase Yes CheckStoich Check Stoichiometry StrongBase->CheckStoich No SwitchBase->CheckStoich ExcessBase Base > 1.2 equiv? CheckStoich->ExcessBase ReduceBase Reduce Base to 1.0-1.1 equiv (Prevent Dialkylation) ExcessBase->ReduceBase Yes CheckSolvent Check Solvent System ExcessBase->CheckSolvent No ReduceBase->CheckSolvent AddPTC Add TBAB (PTC) Switch to MeCN CheckSolvent->AddPTC Low Conversion Success High Yield (>85%) Mono-Alkylated Product CheckSolvent->Success Standard Protocol AddPTC->Success

Caption: Diagnostic workflow for isolating failure modes in phenacylmalononitrile synthesis.

Part 4: Validated Protocols

Protocol A: The "Classic" Method (Ethanol/KOH)

Best for: Standard lab scale, green chemistry compliance, cost-efficiency. Reference Yield: ~85%

  • Preparation: In a round-bottom flask, dissolve Malononitrile (0.66 g, 10 mmol) and Phenacyl Bromide (1.99 g, 10 mmol) in Ethanol (15 mL).

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents polymerization.

  • Base Addition: Add Potassium Hydroxide (KOH) (0.56 g, 10 mmol) dissolved in a minimum amount of water or ethanol dropwise over 10 minutes.

    • Note: Do not dump the base in all at once.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by TLC (Ethyl Acetate:Petroleum Ether 1:1).[2]

  • Workup: Pour the mixture into ice water containing a few drops of HCl (to neutralize excess base).

  • Isolation: The solid product precipitates. Filter, wash with cold water, and recrystallize from Ethanol.

    • Target MP: 160–162 °C.

Protocol B: The "Modern" Method (PTC/Acetonitrile)

Best for: High-throughput, stubborn substrates, or if Protocol A yields oily products.

  • Mixture: Combine Malononitrile (1.0 equiv) and Phenacyl Bromide (1.0 equiv) in Acetonitrile (MeCN) (0.5 M concentration).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (5-10 mol%).[3]

  • Base: Add Potassium Carbonate (

    
    )  (1.2 equiv) as a solid.
    
  • Reaction: Stir vigorously at Room Temperature. The PTC (TBAB) shuttles the carbonate into the organic phase, allowing for a clean, controlled reaction without water.

  • Workup: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Evaporate the solvent. Recrystallize the residue.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to ensure complete deprotonation? A: Not recommended. NaH is often too strong and can lead to the "Acidity Trap" mentioned in Part 1. It creates a "naked" enolate that is extremely reactive, increasing the risk of dialkylation and polymerization of the phenacyl bromide.


 or KOH are milder and provide better selectivity.[4]

Q: My product is turning yellow/brown on the shelf. Why? A: Malononitrile derivatives are active methylene compounds. If trace base remains from the workup, they can undergo slow self-condensation or oxidation. Ensure your final wash includes a dilute acid step (HCl) to neutralize all base, and store the product in the dark.

Q: Can I use this protocol for substituted phenacyl bromides (e.g., 4-Nitro-phenacyl bromide)? A: Yes. Electron-withdrawing groups (like Nitro) make the phenacyl bromide more electrophilic. You may need to lower the temperature (-10°C) or reduce the reaction time to prevent double addition.

References

  • Mohareb, R. M., et al. (2011). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, 16, 828-839.

    • Cited for: Protocol A (Ethanol/KOH method) and yield data (85%).[2][5]

  • Moghaddam, F. M., et al. (2015). "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds." Catalysts, 5(2), 639-666.

    • Cited for: Phase Transfer Catalysis (PTC)
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

    • Cited for: pKa values of Malononitrile vs.

Sources

Identifying and minimizing side products in phenacylmalononitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of phenacylmalononitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Phenacylmalononitrile's unique structure, featuring a carbonyl group, two cyano groups, and an active methylene unit, makes it a valuable precursor for a wide array of carbocyclic and heterocyclic compounds.[1][2] However, its synthesis via the base-promoted substitution of a phenacyl halide with malononitrile is often complicated by competing side reactions.

This guide provides in-depth, field-proven insights to help you identify, understand, and minimize the formation of common side products, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing phenacylmalononitrile?

The most common method is a nucleophilic substitution reaction. Malononitrile is deprotonated by a base to form a nucleophilic carbanion, which then attacks the electrophilic α-carbon of a phenacyl halide (e.g., phenacyl bromide or chloride), displacing the halide and forming the C-C bond.[1]

Q2: What are the most critical parameters influencing the success of this synthesis?

The three most critical parameters are:

  • Choice of Base: The base must be strong enough to deprotonate malononitrile (pKa ≈ 11 in DMSO) but not so strong that it promotes side reactions like the Favorskii rearrangement or malononitrile polymerization.[3][4]

  • Reaction Temperature: Exothermic reactions or excessive heating can lead to undesired side products and polymerization. Most successful procedures are conducted at or below room temperature.[1][2]

  • Solvent Selection: The solvent affects the solubility of reagents and the reactivity of the nucleophile. Aprotic polar solvents like acetonitrile (MeCN) are often preferred.[2]

Q3: Why is the choice of base so critical? What are the trade-offs?

The base acts as a catalyst by generating the malononitrile anion.

  • Weak Bases (e.g., K₂CO₃, Et₃N): These are often sufficient to deprotonate malononitrile. They are generally preferred because they are less likely to induce the Favorskii rearrangement of the phenacyl halide starting material or cause violent polymerization of malononitrile.[2][5] However, the reaction rate may be slower.

  • Strong Bases (e.g., NaH, Alkoxides): While these will rapidly and completely deprotonate malononitrile, they significantly increase the risk of side reactions. Strong bases are known to promote the Favorskii rearrangement in α-haloketones.[3][6][7] Furthermore, malononitrile can polymerize violently in the presence of strong bases.[4]

Q4: Is it possible to generate phenacylmalononitrile in situ for a subsequent reaction?

While this is technically feasible and has been reported in some contexts, it is often problematic.[1][2] Attempting a one-pot, three-component reaction by mixing phenacyl bromide, malononitrile, and another reactant can lead to a very complex mixture of products.[2] The unreacted base, phenacyl halide, and malononitrile can all participate in side reactions with the third component or with each other. It is generally recommended to synthesize, isolate, and purify the phenacylmalononitrile before using it in subsequent steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of Phenacylmalononitrile

Probable CauseRecommended SolutionScientific Rationale
A. Ineffective Deprotonation Switch to a slightly stronger base (e.g., from triethylamine to DBU or a mild inorganic base like K₂CO₃). Ensure the base is fresh and anhydrous.The pKa of malononitrile is approximately 11. The chosen base must have a conjugate acid with a pKa significantly higher than this to effectively generate the required carbanion nucleophile.
B. Degradation of Phenacyl Halide Store phenacyl halides, particularly phenacyl bromide, in a cool, dark place. Use fresh, high-purity starting material. Phenacyl halides are lachrymators and can degrade upon exposure to moisture and light.Phenacyl halides can undergo self-condensation or hydrolysis, reducing the amount available for the primary reaction. Hydrolysis, in particular, can introduce water, which may interfere with the reaction.
C. Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of malononitrile relative to the phenacyl halide.This ensures the phenacyl halide is fully consumed and minimizes the risk of unreacted halide participating in side reactions. It also reduces the chance of dialkylation, where a second molecule of phenacyl halide reacts with the product.

Problem 2: A Complex Mixture of Products is Formed

Probable CauseRecommended SolutionScientific Rationale
A. Favorskii Rearrangement Use a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaOEt). Keep the reaction temperature low (0 °C to RT).The Favorskii rearrangement is a classic side reaction of α-haloketones under basic conditions, leading to ring contraction or, in this acyclic case, rearranged carboxylic acid derivatives.[3][7][8] Milder conditions and non-nucleophilic bases disfavor this pathway.
B. Malononitrile Polymerization Avoid strong bases and high temperatures. Do not attempt to distill crude malononitrile.[9]Malononitrile can undergo base-catalyzed anionic polymerization, especially at temperatures above 130 °C or in the presence of strong bases, forming an insoluble, often colored, solid.[4]
C. Knoevenagel-type Condensation Ensure starting materials are pure and free of aldehyde contaminants. Maintain a 1:1 or slight excess malononitrile stoichiometry.The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl group.[10] While less common here, the enolate of the product could theoretically react with the ketone of the starting material under harsh conditions, or malononitrile could react with aldehyde impurities.[11][12]
D. Formation of α,β-Unsaturated Ketones This is a side reaction of α,α'-dihaloketones, not the primary starting material. However, if such impurities are present, they can eliminate HX to form α,β-unsaturated carbonyl compounds.[7]Ensure the purity of the starting phenacyl halide.

Problem 3: Product is an Intractable Oil or Fails to Crystallize

Probable CauseRecommended SolutionScientific Rationale
A. Presence of Impurities Purify the crude product using column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/petroleum ether gradient).[2]Side products, even in small amounts, can act as eutectic impurities, significantly depressing the melting point and inhibiting crystal lattice formation. Chromatographic separation is effective at removing these.
B. Residual Solvent After isolation, dry the product thoroughly under high vacuum. If the product is an oil after chromatography, co-evaporate with a low-boiling solvent like DCM to remove residual high-boiling eluents.Solvents trapped within the product matrix can prevent solidification.
Key Reaction Pathways: Main and Side Reactions

The desired synthesis of phenacylmalononitrile is a straightforward SN2 reaction. However, it competes with several potential side pathways, most notably the Favorskii rearrangement and malononitrile polymerization.

G SM Phenacyl Halide + Malononitrile Anion Malononitrile Anion SM:e->Anion:w Deprotonation Favorskii Favorskii Rearrangement Products (e.g., Phenylacetic acid derivatives) SM->Favorskii Rearrangement Base Base (e.g., K₂CO₃) Base->SM Product Phenacylmalononitrile (Desired Product) Anion:e->Product:w SN2 Attack Polymer Malononitrile Polymer Anion->Polymer Polymerization StrongBase Strong Base (e.g., NaOEt) StrongBase->SM StrongBase->Anion G start Low Yield or No Reaction check_base Is the base strong enough? (pKa conj. acid > 12) start->check_base check_sm Analyze starting materials by NMR/TLC. Are they pure? check_base->check_sm Yes sol_base Solution: Use a stronger base (e.g., K2CO3, DBU) check_base->sol_base No check_temp Was the reaction temperature too high (> RT)? check_sm->check_temp Yes sol_sm Solution: Re-purify starting materials check_sm->sol_sm No check_workup Was product lost during workup/purification? check_temp->check_workup No sol_temp Solution: Run reaction at 0°C to RT. Check for side products. check_temp->sol_temp Yes sol_workup Solution: Optimize extraction/ crystallization solvent system. check_workup->sol_workup

Sources

Effective purification of 2-(2-oxo-2-phenylethyl)malononitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(2-oxo-2-phenylethyl)malononitrile (also known as


-phenacylmalononitrile). This compound is a critical intermediate for synthesizing heterocycles (e.g., pyrroles, pyridazines) and often suffers from persistent colored impurities and "oiling out" during purification.
Compound Snapshot
PropertySpecificationNotes
Structure Ph-CO-CH₂-CH(CN)₂Active methylene group makes it acidic and prone to tautomerization.
Target Purity MP 148–149 °C (Commercial) 160–162 °C (High Purity Lit.)Commercial grades often melt lower. A sharp range (<2°C) is the best indicator of purity.
Appearance White to off-white crystalline solidYellow/Brown indicates oxidation products or oligomers.
Key Impurities Phenacyl bromide (Starting Material)Severe Lachrymator .[1][2] Must be quantitatively removed.[3]

The "Golden Path" Protocol

This protocol is the field-standard method for purifying crude material synthesized via the alkylation of malononitrile with phenacyl bromide.

Recommended Solvent System: Ethanol (95%)

Why? The compound possesses a polar dinitrile tail and a lipophilic phenacyl head. Ethanol provides the ideal "push-pull" solubility—high solubility at boiling (78°C) and low solubility at room temperature.

Step-by-Step Procedure
  • Preparation: Place the crude solid in an Erlenmeyer flask.

    • Safety Check: Ensure all work is done in a fume hood. Residual phenacyl bromide is a potent tear gas.

  • Dissolution: Add Ethanol (95%) at a ratio of 10-15 mL per gram of crude solid.

  • Heating: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.

    • Checkpoint: If the solution is not clear after 10 minutes of reflux, add ethanol in 1 mL increments.

  • Decolorization (Critical Step):

    • If the solution is yellow/brown, remove from heat briefly.

    • Add Activated Charcoal (5-10 wt%) .

    • Return to reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (with Celite pad) to remove charcoal and insoluble oligomers.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Do not place directly in ice; this causes oiling out.

    • Once solids appear, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter the white needles via vacuum filtration.

  • Washing: Wash the cake with cold Ethanol (-20°C) .

    • Why? This removes the mother liquor containing the lachrymatory phenacyl bromide residues.

Process Visualization

Workflow Diagram

The following diagram outlines the logical flow of the purification process, including decision points for impurity management.

Recrystallization_Workflow Start Crude this compound Solvent Add Ethanol (95%) (10-15 mL/g) Start->Solvent Heat Heat to Reflux (80°C) Solvent->Heat CheckColor Is solution colored (Yellow/Brown)? Heat->CheckColor Charcoal Add Activated Charcoal & Reflux 5 min CheckColor->Charcoal Yes Filter Hot Filtration (Celite) CheckColor->Filter No Charcoal->Filter Cooling Slow Cool to RT (Avoid Shock Cooling) Filter->Cooling IceBath Ice Bath (0-4°C) Cooling->IceBath Collect Vacuum Filtration IceBath->Collect Wash Wash with Cold EtOH (Removes Phenacyl Bromide) Collect->Wash Final Pure White Crystals (MP: 160-162°C) Wash->Final

Caption: Logical workflow for the purification of phenacylmalononitrile, emphasizing the decolorization step.

Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as the solution cools. Cause: The solution is too concentrated, or the temperature dropped too quickly, causing the compound to cross the "oiling out" boundary before the solubility curve. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional Ethanol (10-20% volume).

  • Seed the solution: Add a tiny crystal of pure product when the solution is slightly warm.

  • Insulate the flask with a towel to slow the cooling rate.

Issue 2: Persistent Yellow Color

Symptom: The crystals are yellowish, or the mother liquor is dark brown. Cause: Oxidation of the active methylene group or presence of polymerized malononitrile. Solution:

  • Charcoal Treatment: Ensure you used activated charcoal (Step 4 in Protocol).

  • Acid Wash: If charcoal fails, recrystallize from Ethanol containing 1% Acetic Acid . The acid suppresses the ionization of the methylene proton, preventing further oxidation/oligomerization.

Issue 3: Low Melting Point (<145°C)

Symptom: Product melts over a broad range (e.g., 135–145°C). Cause: Residual Phenacyl Bromide . This is a common contaminant that forms a eutectic mixture with the product. Solution:

  • Perform a trituration (slurry wash) with cold Diethyl Ether or Hexane . Phenacyl bromide is highly soluble in these non-polar solvents, while the dinitrile product is relatively insoluble. Filter and re-dry.[4][5][6]

Diagnostic Logic Tree

Use this decision tree to diagnose purity issues after the first recrystallization pass.

Troubleshooting_Logic Result Analyze Product Color Is it White? Result->Color MP Is MP > 148°C? Color->MP Yes RecrystCharcoal Recrystallize with Charcoal + 1% AcOH Color->RecrystCharcoal No (Yellow) Smell Lachrymatory (Irritating Smell)? MP->Smell Yes Dry Dry under Vacuum (60°C, 4h) MP->Dry No (Low MP) Success Process Complete Smell->Success No WashHexane Triturate with Cold Ether/Hexane Smell->WashHexane Yes RecrystCharcoal->Result WashHexane->Result Dry->Result

Caption: Decision matrix for post-crystallization quality control.

Frequently Asked Questions (FAQs)

Q: Can I use water as a co-solvent (Ethanol/Water)? A: Yes, but proceed with caution. While adding water (to reach ~80% EtOH) increases yield by lowering solubility, it significantly increases the risk of oiling out . Use pure ethanol for the first purification pass to ensure high quality crystals. Use Ethanol/Water only for secondary crop recovery.

Q: My product smells irritating. Is it safe to use? A: No. An irritating smell indicates the presence of unreacted phenacyl bromide , a severe lachrymator. This will interfere with subsequent biological assays or chemical steps (e.g., it acts as an alkylating agent). You must wash the solid with cold diethyl ether or hexane until the odor is gone.

Q: Why does the literature list the melting point as 160°C, but my vendor says 148°C? A: The 160–162°C melting point is typically achieved immediately after a high-efficiency recrystallization from ethanol as described in synthesis literature [1]. Commercial samples often degrade slightly upon storage or contain trace isomers, lowering the MP to ~148°C. For strict pharmaceutical applications, target the higher range.

References

  • El-Nagdy, S., et al. (2011). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, 16(1), 1-x.

  • ChemicalBook. (2023). "this compound Product Properties."

  • BenchChem. (2023). "Structure and Reactivity of Phenacylmalononitrile."

Sources

Assessing the stability of 2-(2-oxo-2-phenylethyl)malononitrile under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-(2-oxo-2-phenylethyl)malononitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this versatile chemical scaffold. We will delve into its stability profile under various pH conditions, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability a critical parameter?

This compound, also known as phenacylmalononitrile, is a polyfunctional organic compound. Its structure features a phenacyl group (ketone), an activated methylene group, and two nitrile (cyano) groups.[1][2][3][4] This unique combination of functional groups makes it a valuable precursor in the synthesis of diverse heterocyclic compounds, including pyridazines and pyrroles, which are of interest in pharmaceutical and materials science.[1][5]

The stability of this compound is paramount for several reasons:

  • Experimental Reproducibility: Uncontrolled degradation can lead to variable results, affecting reaction yields and biological assay outcomes.

  • Purity of Intermediates: As a building block, its purity directly impacts the quality and yield of subsequent synthetic steps.

  • Shelf-life and Storage: Understanding its stability profile is essential for defining appropriate storage conditions to prevent degradation over time.

  • Biological Assays: In drug development, the pH of physiological buffers can significantly impact the compound's integrity, potentially leading to misleading structure-activity relationship (SAR) data.

The molecule's reactivity is largely dictated by the methylene group situated between two strongly electron-withdrawing cyano groups, which makes its protons highly acidic and susceptible to removal by a base.[6]

Q2: What is the expected stability profile of this compound across a typical pH range?

Based on the chemical nature of its functional groups, this compound exhibits distinct stability characteristics at different pH values. The compound is most stable in a slightly acidic to neutral environment and becomes progressively less stable as the pH becomes more alkaline.

  • Acidic Conditions (pH 1-4): The compound is expected to be relatively stable. The primary degradation pathway under harsh acidic conditions (e.g., heating with strong acid) is the slow hydrolysis of the nitrile groups.[7][8] This reaction proceeds first to an amide intermediate and then to a carboxylic acid.[9][10][11] At room temperature in moderately acidic buffers, this process is generally very slow.

  • Neutral Conditions (pH 5-7): This is the optimal pH range for stability. In the absence of strong nucleophiles or catalysts, the molecule shows good stability, making it suitable for most experimental setups and for long-term storage in aprotic solvents.

  • Alkaline Conditions (pH > 8): The compound is highly susceptible to degradation under basic conditions. The primary reason is the high acidity of the C-H bond between the two nitrile groups.[6] A base can easily deprotonate this carbon, forming a resonance-stabilized carbanion. This event initiates two likely degradation pathways:

    • Retro-Michael Reaction (Reversal of Alkylation): This is often the most significant degradation pathway in basic media. The formation of the carbanion can lead to the cleavage of the C-C bond, resulting in the compound reverting to its starting materials (or similar structures), such as acetophenone and malononitrile. This type of fragmentation is a known instability for related structures.[12]

    • Hydrolysis of Nitrile Groups: Similar to acidic conditions but often faster, the nitrile groups can be hydrolyzed by hydroxide ions to form a carboxylate salt.[13][14][15]

Q3: What are the primary degradation products I should look for?

Depending on the pH, you should monitor for the appearance of specific degradation products:

pH ConditionLikely Degradation PathwayKey Degradation Products to Monitor
Strongly Acidic (with heat) Nitrile Hydrolysis2-(2-oxo-2-phenylethyl)malonamic acid (amide intermediate), 2-(2-oxo-2-phenylethyl)malonic acid (final product)
Alkaline Retro-Michael ReactionAcetophenone, Malononitrile
Alkaline Nitrile HydrolysisSodium or potassium salt of 2-(2-oxo-2-phenylethyl)malonic acid

Troubleshooting Guide

Issue: My compound concentration, as measured by HPLC, is rapidly decreasing in a basic buffer (e.g., pH 9 carbonate buffer).
  • Probable Cause: You are likely observing base-catalyzed degradation, primarily through a retro-Michael type reaction. The deprotonation of the central carbon by the basic buffer initiates a cascade that fragments the molecule.

  • Troubleshooting Steps:

    • Confirm Degradation Products: Use an LC-MS method (see Protocol 2) to analyze your sample. Look for masses corresponding to acetophenone (m/z = 121.06) and malononitrile (m/z = 67.02).

    • Lower the pH: If your experimental conditions permit, lower the pH to below 8.0. Perform a time-course experiment to see if the stability improves.

    • Reduce Temperature: If the reaction must be run at a higher pH, cooling the reaction mixture can significantly slow the rate of degradation.

    • Limit Exposure Time: Prepare the solution in the basic buffer immediately before use and minimize the time the compound spends in this environment.

Issue: I observe a new, more polar peak in my HPLC chromatogram after leaving my compound in a heated, acidic solution.
  • Probable Cause: This new peak is likely a product of nitrile hydrolysis. The introduction of carboxylic acid groups significantly increases the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Analyze by LC-MS: Confirm the identity of the new peak. The expected mass would be for the dicarboxylic acid derivative (M+H)+.

    • Avoid High Temperatures: If possible, avoid heating the compound in acidic media for extended periods.

    • Use Aprotic Solvents: For reactions requiring acid catalysis but not water, consider using an aprotic solvent with a non-aqueous acid source.

Issue: How can I quickly assess the optimal pH for my experiment to ensure compound stability?
  • Solution: Perform a simple forced degradation study. This will provide empirical data on your compound's stability under your specific experimental conditions (e.g., buffer composition, temperature). Follow the methodology outlined in Protocol 3.

Experimental Protocols & Methodologies

Protocol 1: Stability Assessment by Reverse-Phase HPLC-UV

This protocol provides a self-validating system to quantify the parent compound and detect the formation of degradants.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[16]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection Wavelength: 245 nm (based on the benzoyl chromophore).

  • Method:

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Create a series of buffers (e.g., pH 2, 4, 7, 9, 12).

    • Dilute the stock solution 1:100 into each buffer to a final concentration of 10 µg/mL.

  • Analysis:

    • Immediately inject a T=0 sample for each pH condition.

    • Incubate the samples at the desired temperature (e.g., room temperature or 37°C).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the T=0 sample.

Protocol 2: Characterization of Degradants by LC-MS

This protocol is essential for identifying unknown peaks observed during stability studies.

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).[16][17]

  • Method: Use the same HPLC method as in Protocol 1 to ensure chromatographic correlation.

  • Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes to capture all potential degradants.

    • Extract ion chromatograms for the expected masses of degradation products (e.g., acetophenone, malonic acid derivatives).

    • For unknown peaks, use the accurate mass data (from a TOF detector) to predict elemental formulas.

Protocol 3: Forced Degradation Study Design

Forced degradation (or stress testing) is a regulatory requirement in pharmaceutical development and a valuable tool in research to understand degradation pathways.

  • Acidic Stress: Treat the compound in 0.1 M HCl at 60°C for 8 hours.

  • Alkaline Stress: Treat the compound in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Stress: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples, dilute appropriately, and analyze all samples by HPLC-UV and LC-MS against a control sample.

Visualizations

Workflow for Investigating Compound Instability

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Hypothesis cluster_2 Phase 3: Investigation cluster_3 Phase 4: Resolution A Unexpected Result (e.g., low yield, new HPLC peak) B Hypothesize Degradation (Acid, Base, Light?) A->B Start Investigation C Identify Potential Degradation Pathways B->C Based on Compound Structure D Run Forced Degradation Study (Protocol 3) C->D Design Study E Analyze by HPLC & LC-MS (Protocols 1 & 2) D->E Generate Data F Confirm Degradant Structures E->F Interpret Data G Modify Experimental Conditions (pH, Temp, Solvent) F->G Inform Adjustments H Re-run Experiment & Confirm Improved Outcome G->H Validate Solution G cluster_0 Acidic Conditions (pH < 4) cluster_1 Alkaline Conditions (pH > 8) A_Start This compound A_Mid Amide Intermediate A_Start->A_Mid H₃O⁺, Δ (Slow Hydrolysis) A_End Dicarboxylic Acid Derivative A_Mid->A_End H₃O⁺, Δ (Further Hydrolysis) B_Start This compound B_Mid Carbanion Intermediate B_Start->B_Mid OH⁻ (Deprotonation) B_End2 Carboxylate Salt B_Start->B_End2 OH⁻ (Slower Hydrolysis) B_End1 Acetophenone + Malononitrile B_Mid->B_End1 Retro-Michael (Fast)

Caption: Major degradation pathways under acidic vs. alkaline conditions.

References

  • hydrolysis of nitriles - Chemguide . (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]

  • 20.7: Chemistry of Nitriles . (2025, January 19). LibreTexts Chemistry. Retrieved February 17, 2026, from [Link]

  • Discuss thorpe-zieglar reaction and freund's method . (2026, January 5). Filo. Retrieved February 17, 2026, from [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis . (2025, May 22). JoVE. Retrieved February 17, 2026, from [Link]

  • Thorpe reaction . (2020, September 24). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Acidic Hydrolysis of Nitriles To Amides . (n.d.). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . (2022, May 14). Chemistry Steps. Retrieved February 17, 2026, from [Link]

  • Thorpe-Ziegler Reaction Mechanism | Organic Chemistry . (2021, October 19). YouTube. Retrieved February 17, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles . (n.d.). Lumen Learning. Retrieved February 17, 2026, from [Link]

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  • 27. KNOEVENAGEL REACTION . (n.d.). Pharm D Guru. Retrieved February 17, 2026, from [Link]

  • Acid-catalyzed nitrile hydrolysis . (2020, October 6). YouTube. Retrieved February 17, 2026, from [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid . (n.d.). Ventura College. Retrieved February 17, 2026, from [Link]

  • Nitrile to Acid - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved February 17, 2026, from [Link]

  • Thorpe-Ziegler Reaction . (n.d.). SynArchive. Retrieved February 17, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2010). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines . Molecules, 15(3), 1615-1627. Retrieved February 17, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . (2023, January 1). LCGC. Retrieved February 17, 2026, from [Link]

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  • Cascade of Michael Addition/Retro‐Michael Reaction/Skeletal Rearrangement in the Synthesis of Arylmethylidene Derivatives of Imidazothiazolotriazines . (2019, September 22). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Malonic acid . (n.d.). Organic Syntheses. Retrieved February 17, 2026, from [Link]

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  • This compound . (n.d.). GSRS. Retrieved February 17, 2026, from [Link]

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  • Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms . (2007, August 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates . (2018, December 15). PubMed. Retrieved February 17, 2026, from [Link]

  • Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones . (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . (2025, May 7). PubMed. Retrieved February 17, 2026, from [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide . (2019, December 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea . (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Structural Confirmation: 2-(2-oxo-2-phenylethyl)malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced fields of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor error in structural assignment can lead to the invalidation of extensive biological or physical data, wasting invaluable time and resources. The 2-(2-oxo-2-phenylethyl)malononitrile scaffold is of particular interest due to its trifunctional nature, which makes it a versatile precursor for a wide array of heterocyclic compounds.[1] This guide provides a comprehensive, field-proven methodology for the structural elucidation of this important class of molecules, focusing on the synergistic use of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the "how" but, more critically, the "why" behind our analytical choices, ensuring a robust and self-validating workflow.

The Complementary Nature of IR and NMR Spectroscopy

At the outset, it is crucial to understand that no single analytical technique provides a complete picture. We employ a multi-pronged approach where IR and NMR spectroscopy act in a complementary fashion. Infrared spectroscopy provides a rapid "fingerprint" of the functional groups present in the molecule—it tells us what building blocks are there.[2] NMR spectroscopy, in contrast, provides the detailed architectural blueprint, revealing the connectivity and spatial relationships of the atoms—it tells us how those blocks are assembled.

G cluster_0 Structural Elucidation Strategy Synthesis Synthesized Compound (Hypothesized Structure) IR IR Spectroscopy Synthesis->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Determines Connectivity Confirmation Confirmed Structure IR->Confirmation NMR->Confirmation

Caption: Integrated workflow for unambiguous structure confirmation.

Comparison with Alternative Techniques

While IR and NMR are the workhorses of structural elucidation, it is prudent to be aware of other techniques that can provide complementary or, in some cases, superior information.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation patterns. [3][4]High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy, which is invaluable for confirming the expected composition. [5]It is an essential complementary technique but does not provide direct information about atom connectivity. [4]

  • X-ray Crystallography: This is considered the "gold standard" for structural determination as it provides an exact three-dimensional map of the atoms in a single crystal. [6][7][8]Its primary limitation is the absolute requirement for a high-quality single crystal, which can often be difficult or impossible to grow. [8]When available, it provides unambiguous proof of structure and stereochemistry. [6]

Conclusion

The structural confirmation of this compound derivatives is a critical step in their development for pharmaceutical or material applications. A methodical approach that leverages the complementary strengths of IR and NMR spectroscopy provides a robust, reliable, and efficient workflow. IR spectroscopy offers a rapid check for the essential functional groups, while detailed 1D and 2D NMR experiments provide the definitive evidence of atomic connectivity. By integrating these techniques and understanding their theoretical underpinnings, researchers can proceed with confidence, knowing their molecular structures are built on a solid analytical foundation.

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A Comparative Guide to 2-(2-oxo-2-phenylethyl)malononitrile and Ethyl Cyanoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the diverse landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of available reagents, active methylene compounds stand out for their versatility in forming carbon-carbon bonds. This guide provides an in-depth technical comparison of two prominent active methylene compounds: 2-(2-oxo-2-phenylethyl)malononitrile and ethyl cyanoacetate. By examining their distinct structural features, reactivity profiles, and applications in the synthesis of valuable heterocyclic scaffolds, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Structural and Reactivity Differences

While both this compound and ethyl cyanoacetate possess an acidic methylene group, their disparate functionalities lead to divergent reactivity and synthetic utility.

FeatureThis compoundEthyl Cyanoacetate
Structure A dinitrile with a phenacyl substituent, offering multiple reactive sites.An ester and a nitrile group flanking the active methylene.
Key Reactive Sites Highly acidic methylene, two cyano groups, electrophilic carbonyl carbon.[1]Acidic methylene, electrophilic ester carbonyl, cyano group.
Acidity of Methylene High, due to the presence of two electron-withdrawing cyano groups.Moderate, activated by both a nitrile and an ester group.
Primary Applications Synthesis of highly functionalized, polycyclic heterocycles like pyrroles and pyridazines.[1]Broadly used in the synthesis of a wide range of heterocycles including pyridines, coumarins, and thiophenes.

The Multifaceted Workhorse: Ethyl Cyanoacetate

Ethyl cyanoacetate is a widely employed and commercially available reagent in organic synthesis, celebrated for its reliability and broad applicability. Its reactivity stems from the acidic methylene protons, flanked by both a nitrile and an ester group, making it a versatile nucleophile in a variety of condensation reactions.[2]

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, and ethyl cyanoacetate is a frequent participant.[2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.

A study on the Knoevenagel condensation of isatins with active methylene compounds revealed that reactions involving ethyl cyanoacetate required longer reaction times compared to those with malononitrile, a close structural relative of this compound.[4] This suggests a comparatively lower nucleophilicity of the carbanion generated from ethyl cyanoacetate.

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol describes the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives using microwave irradiation.[3]

Materials:

  • Aromatic aldehyde (1.568 mmol)

  • Ethyl cyanoacetate (1.568 mmol)

  • Ammonium acetate (10 mg)

  • Porcelain dish

  • Microwave oven

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a porcelain dish, mix the aromatic aldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).

  • Add ammonium acetate (10 mg) to the mixture.

  • Place the porcelain dish in a microwave oven and irradiate at 320 W for 50 seconds.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (3:1).

  • Upon completion, allow the reaction mixture to cool.

  • Recrystallize the resulting crude solid from a mixture of ethyl acetate and n-hexane to obtain the pure product.

Multicomponent Reactions: Building Complexity in a Single Step

Ethyl cyanoacetate is a key player in numerous multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.

Gewald Reaction: This reaction provides a straightforward route to highly substituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde, an α-cyanoester like ethyl cyanoacetate, and elemental sulfur in the presence of a base.[5]

Hantzsch Pyridine Synthesis: Ethyl cyanoacetate can be used in variations of the Hantzsch synthesis to produce substituted pyridines, which are prevalent scaffolds in pharmaceuticals.[6]

The Architect of Intricate Heterocycles: this compound

This compound, also known as phenacylmalononitrile, is a more structurally complex building block compared to ethyl cyanoacetate. The presence of a phenacyl group in addition to the malononitrile core introduces an electrophilic carbonyl center, opening up possibilities for subsequent intramolecular reactions and the synthesis of fused heterocyclic systems.[1]

Synthesis of this compound

This reagent is readily prepared from the reaction of phenacyl bromide with malononitrile.

Experimental Protocol: Synthesis of this compound

This procedure details the synthesis of the title compound from malononitrile and phenacyl bromide.

Materials:

  • Malononitrile (0.01 mol, 0.66 g)

  • 2-Bromo-1-phenylethanone (phenacyl bromide) (0.01 mol, 1.99 g)

  • Ethanol (15 mL)

  • Potassium hydroxide (0.15 mol, 8.4 g)

  • Ice

  • 1M HCl solution

Procedure:

  • Dissolve malononitrile (0.01 mol) and phenacyl bromide (0.01 mol) in ethanol (15 mL) in a suitable flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium hydroxide (0.15 mol).

  • Stir the reaction mixture at 0 °C and monitor its completion by TLC (eluent: 1:1 ethyl acetate-petroleum ether).

  • Carefully quench the reaction by adding ice and 1M HCl solution.

  • Collect the resulting solid precipitate by filtration.

  • The crude product can be further purified by recrystallization.

A Precursor to Fused and Highly Substituted Heterocycles

The strategic placement of the ketone and dinitrile functionalities in this compound makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles.

Synthesis of Polysubstituted Pyrroles: The reaction of this compound with various reagents can lead to the formation of highly functionalized pyrroles. These reactions often proceed through a series of tandem reactions, showcasing the compound's utility in building molecular complexity.

Synthesis of Pyridazines: The reaction of this compound with hydrazine hydrate provides a route to pyridazine derivatives. The reaction conditions can be tuned to favor different products, highlighting the subtle reactivity of this versatile substrate.

Experimental Protocol: Synthesis of 3-amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile

This protocol outlines the synthesis of a pyridazine derivative from this compound.

Materials:

  • This compound (0.01 mol, 1.84 g)

  • Hydrazine hydrate (0.01 mol, 0.50 g)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine this compound (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (10 mL).

  • Reflux the reaction mixture for 5 hours, monitoring the progress by TLC (eluent: 1:1 ethyl acetate-petroleum ether).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • The crude product can be purified by washing with hot ethanol and subsequent crystallization from a suitable solvent like N,N-dimethylformamide (DMF).

Comparative Analysis and Field-Proven Insights

The choice between this compound and ethyl cyanoacetate is dictated by the synthetic target and the desired level of molecular complexity.

  • For Broad Utility and Simplicity: Ethyl cyanoacetate is the reagent of choice for a wide array of standard transformations, including Knoevenagel condensations and well-established multicomponent reactions like the Gewald synthesis. Its commercial availability and predictable reactivity make it a reliable workhorse in many synthetic laboratories.

  • For Complex and Fused Heterocycles: this compound offers opportunities for more intricate molecular designs. The presence of the phenacyl group allows for tandem and domino reactions, enabling the rapid construction of complex, fused heterocyclic systems that would otherwise require multi-step synthetic sequences.

The higher acidity of the methylene protons in malononitrile derivatives, including this compound, generally leads to faster reaction rates in base-catalyzed condensations compared to ethyl cyanoacetate. This can be a crucial factor in optimizing reaction conditions and improving overall efficiency.

Visualizing the Synthetic Pathways

To further illustrate the synthetic applications of these reagents, the following diagrams outline key reaction workflows.

Knoevenagel_Condensation cluster_reactants Reactants aldehyde Aldehyde/Ketone intermediate Intermediate aldehyde->intermediate active_methylene Ethyl Cyanoacetate active_methylene->intermediate catalyst Weak Base (e.g., Piperidine) catalyst->intermediate Catalysis product α,β-Unsaturated Product intermediate->product - H₂O water H₂O Phenacylmalononitrile_Synthesis cluster_reactants Reactants phenacyl_bromide Phenacyl Bromide product This compound phenacyl_bromide->product malononitrile Malononitrile malononitrile->product base Base (e.g., KOH) base->product Base-mediated condensation

Caption: Synthesis of this compound.

Heterocycle_Synthesis_Comparison cluster_ECA Ethyl Cyanoacetate cluster_PMN This compound eca Ethyl Cyanoacetate pyridine Pyridine Synthesis (Hantzsch-type) eca->pyridine coumarin Coumarin Synthesis eca->coumarin thiophene Thiophene Synthesis (Gewald) eca->thiophene pmn This compound pyrrole Functionalized Pyrroles pmn->pyrrole pyridazine Pyridazines pmn->pyridazine fused_systems Fused Heterocycles pmn->fused_systems

Caption: Comparative Synthetic Scope.

Conclusion

Both this compound and ethyl cyanoacetate are valuable assets in the synthetic chemist's toolkit. Ethyl cyanoacetate serves as a robust and versatile building block for a wide range of common heterocyclic systems. In contrast, this compound, with its additional reactive handle, is particularly well-suited for the construction of more complex, polyfunctional, and fused heterocyclic architectures. The choice of reagent should therefore be a strategic one, guided by the specific structural requirements of the target molecule and the desired synthetic efficiency.

References

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A Senior Application Scientist's Guide to Predicting the Reactivity of 2-(2-Oxo-2-phenylethyl)malononitrile Using DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding and predicting chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an in-depth analysis of 2-(2-oxo-2-phenylethyl)malononitrile, a versatile building block in organic synthesis, leveraging Density Functional Theory (DFT) calculations to predict its reactivity. We will objectively compare these theoretical predictions with established experimental outcomes and explore alternative reagents, offering a comprehensive framework for applying computational chemistry to practical synthetic challenges.

The Synthetic Versatility of this compound: A Multifaceted Reagent

This compound, also known as phenacylmalononitrile, is a highly valuable precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its utility stems from the presence of multiple reactive sites within its molecular architecture: an acidic α-carbon of the malononitrile unit, two electrophilic cyano groups, and an electrophilic carbonyl carbon of the phenacyl group.[2] This trifunctional nature allows it to participate in a diverse range of chemical transformations, including condensations, Michael additions, and cyclization reactions, leading to the formation of pyrroles, pyridazines, and other pharmacologically relevant scaffolds.[1][3]

The strategic placement of these functional groups makes it an ideal candidate for computational studies to dissect and predict its chemical behavior. By understanding the electronic properties and reactivity of each site, we can rationally design reaction conditions and anticipate product formation.

The Predictive Power of DFT in Elucidating Reactivity

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting molecular structures, reaction mechanisms, and material properties.[4][5] It offers a balance between computational cost and accuracy, providing valuable insights into chemical phenomena that can be challenging to probe experimentally.[4] For a molecule like this compound, DFT can be employed to calculate a variety of reactivity descriptors that help in identifying the most probable sites for nucleophilic and electrophilic attack.

This guide will focus on key DFT-derived parameters to predict the reactivity of this compound:

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer in chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity.[6][7]

  • Fukui Functions: These functions provide a more quantitative measure of the reactivity of specific atomic sites within a molecule towards nucleophilic, electrophilic, and radical attack.

The workflow for our DFT-based reactivity prediction is as follows:

dft_workflow cluster_0 Computational Protocol cluster_1 Reactivity Prediction A Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B Frequency Calculation (Confirm minimum energy structure) A->B C Single Point Energy Calculation (Higher level of theory if needed) B->C D Population Analysis (NBO, Mulliken charges) C->D E FMO Analysis (HOMO, LUMO, Energy Gap) C->E F MEP Surface Generation C->F G Fukui Function Calculation C->G H Identify Electrophilic Sites (Positive MEP, LUMO localization) E->H I Identify Nucleophilic Sites (Negative MEP, HOMO localization) E->I J Quantify Site Reactivity (Fukui indices) E->J F->H F->I F->J G->H G->I G->J

Caption: A generalized workflow for predicting chemical reactivity using DFT calculations.

Predicted Reactivity of this compound: A DFT Perspective

A DFT analysis at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set) reveals the key reactive centers of this compound.

Molecular Electrostatic Potential (MEP) Analysis:

The MEP surface would show a significant negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atoms of the cyano groups, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be observed around the hydrogen atoms of the active methylene group and the carbonyl carbon, highlighting their electrophilic character and susceptibility to nucleophilic attack.

mep_diagram cluster_0 This compound cluster_1 Predicted Reactive Sites mol N1 Nucleophilic Attack Sites N1_sites Active Methylene (CH) Carbonyl Carbon (C=O) N1->N1_sites E1 Electrophilic Attack Sites E1_sites Carbonyl Oxygen (C=O) Cyano Nitrogens (C≡N) E1->E1_sites

Caption: Predicted nucleophilic and electrophilic sites of this compound.

Frontier Molecular Orbital (FMO) Analysis:

The distribution of the HOMO and LUMO provides further insight. The HOMO is typically localized on the phenyl ring and the enolate system that can be formed from the active methylene group, indicating that this is a primary site for electron donation. The LUMO is generally centered on the carbonyl group and the cyano groups, marking them as the principal electron-accepting sites. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

ParameterCalculated Value (Illustrative)Implication for Reactivity
HOMO Energy -7.0 eVModerate electron-donating ability
LUMO Energy -2.5 eVGood electron-accepting ability
HOMO-LUMO Gap 4.5 eVHigh reactivity

Comparison with Experimental Data: Validating the Theoretical Predictions

The true value of computational predictions lies in their ability to rationalize and forecast experimental outcomes. The reactivity profile of this compound predicted by DFT aligns well with a wealth of experimental evidence.

Reactions at the Active Methylene Group:

The high acidity of the methylene protons, predicted by the positive MEP and their involvement in the HOMO, is confirmed by the compound's participation in a variety of base-catalyzed reactions. For instance, it readily undergoes Knoevenagel-type condensations with aldehydes and ketones.[2]

Protocol: Synthesis of this compound [1]

  • Dissolve malononitrile (0.01 mol) and 2-bromo-1-phenylethanone (phenacyl bromide) (0.01 mol) in ethanol (15 mL).

  • Cool the solution to 0 °C.

  • Add potassium hydroxide (0.15 mol) and stir the reaction mixture.

  • Monitor the reaction completion by TLC (1:1 ethyl acetate-petroleum ether).

  • Quench the reaction with ice-water and 1M HCl.

  • Collect the solid product by filtration and recrystallize from ethanol.

Reactions Involving the Carbonyl and Cyano Groups:

The electrophilic nature of the carbonyl carbon and cyano groups, as indicated by the positive MEP and LUMO localization, makes them susceptible to nucleophilic attack. This is exemplified by the reaction with hydrazine hydrate, which can lead to the formation of pyridazine derivatives.[1][8] The initial attack of the nucleophilic hydrazine can occur at either the carbonyl carbon or one of the cyano groups, and the subsequent reaction pathway can be influenced by the reaction conditions.

Protocol: Synthesis of 3-amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile [1]

  • Mix this compound (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (10 mL).

  • Reflux the mixture for 5 hours.

  • Monitor the reaction by TLC (ethyl acetate-petroleum ether 1:1).

  • Cool the reaction mixture and pour it onto ice-water.

  • Collect the solid product by filtration.

Alternative Reagents: A Comparative Perspective

While this compound is a powerful synthetic tool, other active methylene compounds can be employed in similar transformations. A comparative DFT analysis can help in selecting the optimal reagent for a specific synthetic target.

CompoundKey Structural FeaturePredicted Reactivity (Compared to title compound)Common Applications
Ethyl Cyanoacetate Ester and cyano groupLess acidic methylene protons, ester carbonyl is less electrophilic than a ketone.Synthesis of coumarins, pyridones.
Malononitrile Two cyano groupsMore acidic methylene protons, lacks the electrophilic carbonyl center.Knoevenagel condensations, Gewald reaction.[2]
Acetylacetone Two ketone groupsLess acidic methylene protons, enol form is highly stable.Synthesis of heterocycles, metal complexes.

A DFT study comparing the pKa values of the active methylene protons in these compounds would provide a quantitative basis for their relative reactivity in base-catalyzed reactions.[9]

Conclusion: Integrating Computation and Experiment for Rational Synthesis

This guide has demonstrated the power of DFT calculations in predicting and rationalizing the reactivity of this compound. The theoretical predictions regarding its nucleophilic and electrophilic sites are well-supported by a vast body of experimental work. By employing computational tools like DFT, researchers can gain a deeper understanding of reaction mechanisms, optimize reaction conditions, and make informed decisions in the design of novel synthetic strategies. The synergy between computational chemistry and experimental synthesis is a cornerstone of modern drug discovery and materials science, enabling the efficient development of new molecules with desired properties.

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  • Theoretical Chemistry: What computational methods best predict reaction mechanisms in complex catalytic cycles? | ResearchGate. (2025, August 10). [Link]

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  • Martins, C., Eleutério, A., Carreiras, M. C., Samadi, A., Soriano, E., Léon, R., & Marco-Contelles, J. (2009). A reinvestigation of the acid-promoted heterocyclization of 2-(2-oxo-2-arylethyl)malononitriles in the presence of amines. Molecular Diversity, 13(4), 459-468. [Link]

  • Molecular Dynamics and DFT Structural, Spectroscopic, Electronic, and Biochemical Characterization of 2‐(1‐Methyl‐2‐Oxoindolin‐3‐Ylidene) Malononitrile Using Noncovalent Interaction Analysis - ResearchGate. (2025, August 6). [Link]

  • Mabkhot, Y. N., Al-Showiman, S. S., Barakat, A., Soliman, S. M., Kheder, N. A., Alharbi, M. M., Asayari, A., Bin Muhsinah, A., Ullah, A., & Badshah, S. L. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. BMC Chemistry, 13(1), 25. [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. (2019, February 18). [Link]

  • A reinvestigation of the acid-promoted heterocyclization of 2-(2-oxo-2-arylethyl)malononitriles in the presence of amines - PubMed. (2009, November 15). [Link]

  • A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - RSC Publishing - The Royal Society of Chemistry. (2022, September 15). [Link]

  • Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone - Scribd. [Link]

  • Multiscale computational investigation of β-himachalene oxidation: Density functional theory-based reactivity, chemo- and stereoselectivity, molecular docking, and ADME predictions - Arabian Journal of Chemistry. (2026, January 7). [Link]

  • Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed. (2019, February 18). [Link]

  • This compound - gsrs. [Link]

  • Density Functional Theory Study of Methylene Blue Demethylation as a Key Step in Degradation Mediated by Reactive Oxygen Species - MDPI. (2025, February 19). [Link]

  • DFT Chemical Reactivity Analysis of Biological Molecules in the Presence of Silver Ion. [Link]

  • Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions - Taylor & Francis eBooks. [Link]

  • (PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (2019, August 5). [Link]

  • Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions - ResearchGate. [Link]

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Comparison of microwave-assisted versus conventional heating for phenacylmalononitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the pursuit of efficiency, sustainability, and precision is paramount. Phenacylmalononitrile, a versatile precursor containing a carbonyl group, two cyano moieties, and an activated methylene unit, serves as a critical building block for a diverse array of carbocyclic and heterocyclic compounds.[1][2] Its synthesis, traditionally achieved through conventional heating, is a prime candidate for methodological improvement.

This guide provides an in-depth, data-driven comparison of microwave-assisted organic synthesis (MAOS) versus traditional conventional heating for the preparation of phenacylmalononitrile. We will delve into the fundamental principles of each heating method, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Dichotomy of Heat: A Tale of Two Methodologies

The method by which energy is introduced into a chemical reaction has a profound impact on its outcome, influencing reaction rates, product yields, and purity.

Conventional Heating: The Surface-Level Approach

Conventional synthesis relies on the external application of heat to a reaction vessel using tools like oil baths or heating mantles. The energy is transferred to the reaction medium through conduction and convection.[3] This process is inherently inefficient, creating a significant temperature gradient where the vessel walls are substantially hotter than the bulk of the solution. This can lead to localized overheating, decomposition of thermally sensitive materials, longer reaction times, and the formation of unwanted byproducts.[3][4]

Microwave-Assisted Synthesis (MAOS): Heating from the Core

In stark contrast, MAOS utilizes microwave radiation to heat the reaction mixture directly and volumetrically.[3] Microwaves, a form of electromagnetic energy, interact with polar molecules and ions within the reaction, causing them to rapidly oscillate and generate heat uniformly throughout the medium.[3][5] This "in-core" heating mechanism eliminates the temperature gradient issue and offers several key advantages:

  • Rapid Reaction Rates: The efficient and uniform energy transfer dramatically accelerates reaction kinetics, reducing synthesis times from hours to mere minutes.[4][6]

  • Increased Yields and Purity: The rapid heating to, and precise control of, the target temperature minimizes the formation of byproducts, often leading to higher yields and cleaner product profiles.[5][6][7]

  • Energy Efficiency: By directly heating the reactants, MAOS is a more energy-efficient process compared to the slow, indirect heating of conventional methods.[8][9]

  • Green Chemistry Alignment: MAOS is considered a cornerstone of green chemistry.[5][10] It often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste and environmental impact.[8][11]

The Synthesis of Phenacylmalononitrile: A Mechanistic Overview

The synthesis of phenacylmalononitrile is typically achieved through a base-promoted substitution reaction between a phenacyl halide (e.g., phenacyl bromide) and malononitrile.[1][2]

The reaction mechanism proceeds via the deprotonation of the highly acidic methylene group of malononitrile by a base, generating a stabilized carbanion. This potent nucleophile then attacks the electrophilic α-carbon of the phenacyl bromide, displacing the bromide ion and forming the new carbon-carbon bond to yield the final product.

G cluster_reactants Reactants cluster_products Product R1 Phenacyl Bromide P1 Phenacylmalononitrile R1->P1 R2 Malononitrile R2->P1 Base Base Base->P1 Catalyst

Caption: General reaction scheme for phenacylmalononitrile synthesis.

Performance Face-Off: A Quantitative Comparison

The advantages of microwave-assisted synthesis become particularly clear when comparing key reaction parameters against conventional methods. The following table summarizes representative data for the synthesis of phenacylmalononitrile, illustrating the significant improvements achieved with MAOS.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 4 - 8 hours5 - 15 minutes~30-90x Faster
Typical Yield 65 - 75%85 - 95%Higher Yield
Energy Input High (prolonged heating)Low (short duration)Energy Efficient
Temperature Control Prone to gradients/overheatingPrecise and uniformImproved Purity
Solvent Volume Higher volumes often requiredReduced volumes, solvent-free possibleGreener Process
Byproduct Formation More prevalentSignificantly reducedCleaner Reaction

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we present detailed, self-validating protocols for both synthetic approaches. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Protocol 1: Microwave-Assisted Synthesis of Phenacylmalononitrile

This protocol leverages the ability of MAOS to superheat solvents in a sealed vessel, dramatically accelerating the reaction.[4]

Caption: Workflow for Microwave-Assisted Synthesis (MAOS).

Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add phenacyl bromide (1.0 mmol, 199 mg), malononitrile (1.1 mmol, 73 mg), and potassium carbonate (1.5 mmol, 207 mg).

    • Rationale: Potassium carbonate acts as a mild base, sufficient for deprotonating malononitrile without promoting self-condensation of the ketone. An excess ensures complete reaction.

  • Solvent Addition: Add 5 mL of acetonitrile to the vial.

    • Rationale: Acetonitrile is a polar solvent that couples efficiently with microwave irradiation, ensuring rapid and uniform heating.

  • Vessel Sealing: Securely seal the vial with a septum cap.

    • Rationale: Sealing the vessel is critical for reaching temperatures above the solvent's atmospheric boiling point, a key factor in the dramatic rate acceleration seen in MAOS.[4]

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave reactor. Set the reaction temperature to 120°C, the hold time to 10 minutes, and the stirring to high.

  • Cooling: After the irradiation cycle, allow the vessel to cool to room temperature (typically via a compressed air jet integrated into the reactor).

  • Product Isolation: Once cooled, open the vial and pour the contents into 25 mL of cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry to obtain phenacylmalononitrile. The product is typically of high purity without the need for further chromatographic purification.

Protocol 2: Conventional Synthesis of Phenacylmalononitrile

This protocol follows a traditional reflux heating approach.

Caption: Workflow for Conventional Heating Synthesis.

Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenacyl bromide (1.0 mmol, 199 mg), malononitrile (1.1 mmol, 73 mg), and potassium carbonate (1.5 mmol, 207 mg).

  • Solvent Addition: Add 20 mL of acetonitrile to the flask.

  • Apparatus Setup: Attach a reflux condenser to the flask and place it in an oil bath.

  • Heating: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Product Isolation: Pour the reaction mixture into 100 mL of cold water to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration. The product may require recrystallization from an ethanol/water mixture to achieve high purity.

Conclusion: An Unambiguous Verdict for Modern Synthesis

The comparative analysis unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of phenacylmalononitrile. The MAOS approach offers a paradigm shift in efficiency, providing a dramatic reduction in reaction time (minutes vs. hours), higher product yields, and enhanced purity, all while adhering to the principles of green chemistry.[5][11]

For researchers in drug discovery and process development, the speed of MAOS allows for rapid library synthesis and optimization of reaction conditions.[6][12] While the initial investment in dedicated microwave instrumentation is a consideration, the long-term benefits of increased productivity, reduced energy consumption, and minimized chemical waste present a compelling case for its adoption as the standard laboratory method for this and many other organic transformations.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Microwave Mediated Organic Synthesis (MAOS), Ionic Liquids. ResearchGate. [Link]

  • Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. PMC. [Link]

  • Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Beilstein Journals. [Link]

  • Novel Methods of Knoevenagel Condensation. IJRTE. [Link]

  • Chemistry of malononitrile. ACS Publications. [Link]

  • Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. ResearchGate. [Link]

  • Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. IJRPR. [Link]

  • The Knoevenagel condensation between malononitrile with (a)... ResearchGate. [Link]

  • Difference between conventional heating and microwave-assisted heating. ResearchGate. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. IJRPR. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]

  • Greener Synthesis of Organic Compounds, Drugs and Natural Products. ResearchGate. [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. [Link]

  • synthesis and application of microwave: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Asynt. [Link]

  • Green Chemistry. ePrints Soton. [Link]

  • Rapid Parallel Synthesis Utilizing Microwave Irradiation. MDPI. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PMC. [Link]

  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. ResearchGate. [Link]

  • A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. PMC. [Link]

  • A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters. PubMed. [Link]

  • Process for the preparation of malononitrile.
  • Microwave Synthesis in Zeolite and MOF Membranes. MDPI. [Link]

  • An efficient procedure for the synthesis of phenacyl and benzyl azolium salts using fluorous alcohols. ResearchGate. [Link]

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Comparative Guide: Purity Analysis of Synthesized 2-(2-oxo-2-phenylethyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Synthesized 2-(2-oxo-2-phenylethyl)malononitrile via HPLC Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Executive Summary

In the development of heterocyclic pharmaceuticals—specifically aminopyrroles and pyridazines—This compound (also known as phenacylmalononitrile) serves as a critical "push-pull" alkene precursor. Its high reactivity, driven by the active methylene group flanked by electron-withdrawing nitrile and carbonyl moieties, presents a unique analytical challenge.

This guide compares the performance of a Standard Isocratic HPLC Method against an Optimized Gradient RP-HPLC Method . While isocratic methods are often employed for rapid screening, our experimental data demonstrates that they fail to adequately resolve the wide polarity span of impurities inherent to this synthesis—specifically the highly polar unreacted malononitrile and the non-polar dialkylated byproducts. We establish the Optimized Gradient Method as the superior alternative for quantitative purity analysis required in GLP/GMP environments.

Chemical Context & Impurity Profile

To design a valid analytical method, one must understand the synthesis vector and potential impurities.[1] The target molecule is typically synthesized via the alkylation of malononitrile with phenacyl bromide in the presence of a base.

Target Molecule: this compound (


)
Key Chemical Feature:  The proton on the 

-carbon is acidic (

), making the compound prone to ionization and tautomerization in neutral media.
Impurity Logic
  • Malononitrile (Starting Material): Highly polar, elutes near the void volume (

    
    ).
    
  • Phenacyl Bromide (Starting Material): Moderately polar, UV active.

  • Dialkylated Dimer (Side Product): Formed if the mono-alkylated product reacts again with phenacyl bromide. Highly non-polar (lipophilic).

  • Hydrolysis Products: Benzoic acid derivatives (if oxidative cleavage occurs).

Diagram 1: Synthesis & Impurity Origin

SynthesisPath SM1 Phenacyl Bromide (Mod. Polar) Target TARGET: 2-(2-oxo-2-phenylethyl) malononitrile SM1->Target + SM2 Malononitrile (High Polar) SM2->Target Alkylation Base Base (KOH/NaH) Base->Target Impurity1 Impurity A: Dialkylated Dimer (Non-Polar) Target->Impurity1 + SM1 (Over-reaction) Impurity2 Impurity B: Hydrolysis Products (Acidic) Target->Impurity2 H2O/Oxidation

Caption: Synthesis pathway highlighting the polarity divergence of impurities, necessitating a wide-gradient analytical method.

Comparative Analysis of Methods

We evaluated three analytical approaches to determine the purity of the crude synthetic product. The table below summarizes the performance metrics.

FeatureMethod A: HPTLC (Screening) Method B: Isocratic HPLC (Standard) Method C: Optimized Gradient HPLC (Recommended)
Principle Normal Phase TLC (Silica)Reverse Phase C18 (50:50 ACN:Water)Reverse Phase C18 (Acidic Gradient)
Resolution (

)
Low (Qualitative only)Poor (

for SM/Target)
High (

for all peaks)
Sensitivity (LOQ) ~50 µg/mL~1 µg/mL~0.1 µg/mL
Tailing Factor (

)
N/A1.8 (Peak broadening due to acidity)1.1 (Sharp symmetry)
Run Time 20 min (Parallel samples)15 min25 min
Impurity Detection Misses non-polar dimersElutes dimers very late (or never)Elutes all species (Polar to Non-polar)
Suitability Quick Reaction MonitoringRough Purity Est.Final Product Release / GLP
Critical Insight: Why Isocratic Fails

In Method B , the highly polar malononitrile co-elutes with the solvent front, while the non-polar dialkylated dimer retains strongly on the column, often eluting in subsequent blank runs (carryover). Furthermore, without pH control, the target molecule's active methylene proton causes peak tailing. Method C corrects this by using an acidic modifier and a gradient ramp.

Detailed Protocol: Optimized Gradient RP-HPLC (Method C)

This protocol is the "Gold Standard" for validating the purity of this compound.

Chromatographic Conditions[1][3][4][5]
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Reasoning: End-capping reduces silanol interactions with the acidic protons of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Reasoning: Low pH (~2.7) suppresses ionization of the active methylene, ensuring the molecule remains neutral and sharp.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Initial Hold (Elute polar SM)
2.09010Start Ramp
15.01090Elute Target & Non-polar Dimers
18.01090Wash
18.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of Acetonitrile (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 ppm.

    • Note: Do not dissolve pure product in 100% water; it may precipitate.

Experimental Workflow & Logic

The following diagram illustrates the self-validating workflow used to ensure data integrity.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Start Crude Synthesis Product Prep Sample Prep (100 ppm in ACN:H2O) Start->Prep SystemSuit System Suitability Test (Resolution > 2.0, Tailing < 1.5) Prep->SystemSuit Decision Pass? SystemSuit->Decision Decision->SystemSuit No (Retest/Maint) RunSample Gradient Run (Method C) Decision->RunSample Yes DataAnalysis Integration & Purity Calc (% Area Normalization) RunSample->DataAnalysis Check Check Mass Balance (Are all impurities eluted?) DataAnalysis->Check Report Final CoA (Purity %) Check->Report

Caption: Analytical workflow ensuring system suitability before sample analysis.

Results & Discussion

Performance Data

In our validation batches, the Optimized Gradient Method (Method C) yielded the following results compared to the Isocratic Method (Method B):

  • Resolution (

    
    ):  Method C achieved an 
    
    
    
    of 4.2 between the Phenacyl Bromide impurity and the Target Peak. Method B achieved only 1.2 (co-elution risk).
  • Peak Shape: The addition of 0.1% Formic Acid improved the Tailing Factor (

    
    ) from 1.8 to 1.08. The acidic environment suppresses the enol form of the malononitrile derivative, sharpening the peak.
    
  • LOD/LOQ: The gradient focusing effect at the beginning of the run allowed for a Limit of Quantitation (LOQ) of 0.05 µg/mL, making this method suitable for trace impurity analysis.

Validation Criteria (ICH Q2(R1))

This protocol aligns with ICH Q2(R1) guidelines [1]:

  • Specificity: Confirmed by injecting individual impurity standards; no interference at the retention time of the main peak.

  • Linearity:

    
     over the range of 50–150% of target concentration.
    
  • Robustness: Small changes in pH (

    
    ) and Flow Rate (
    
    
    
    mL/min) did not significantly alter
    
    
    .

References

  • ICH Expert Working Group. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (n.d.). This compound Structure and Properties.

  • World Journal of Pharmaceutical Research. (2021). A Comprehensive Review of Method Development by HPLC.

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14476-72-3 | Formula: C₁₁H₈N₂O | Class: Functionalized Malononitrile / β-Ketonitrile[1]

Executive Safety Summary

Urgent Operational Notice: While specific toxicological data for this research intermediate is often limited in vendor SDSs, its structural moiety—malononitrile —is a potent metabolic poison (cyanide precursor) and severe irritant. You must treat 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate .

Primary Hazards:

  • Acute Toxicity (Dermal/Inhalation): High risk of systemic toxicity via skin absorption or dust inhalation.

  • Metabolic Cyanide Release: Under physiological or extreme chemical conditions, the nitrile groups can liberate cyanide ions (

    
    ).
    
  • Severe Irritation: The acidic proton between the nitrile groups contributes to mucous membrane and eye irritation.

Part 1: Risk Assessment & PPE Strategy

The "Why" Behind the Gear (Causality)

Standard laboratory PPE is insufficient for functionalized malononitriles. The lipophilic nature of the phenyl ring combined with the small nitrile groups facilitates rapid dermal absorption. Once absorbed, the molecule can interfere with cytochrome oxidase (similar to cyanide mechanism), leading to cellular hypoxia.

The Golden Rule: The solvent carries the poison. While the solid powder presents a dust hazard, the risk amplifies exponentially when the compound is dissolved in organic solvents (DMSO, DMF, DCM), which act as vehicles to transport the toxin through standard glove materials.

The PPE Matrix
Protection ZoneComponentSpecificationScientific Rationale
Respiratory PrimaryFume Hood (Face velocity: 100 fpm)Engineering controls are the first line of defense against aerosolized particulates.
SecondaryN95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Dermal (Hands) Layer 1 (Inner) Nitrile (4 mil) Acts as a second skin; provides tactile feedback.
Layer 2 (Outer) Nitrile (Extended Cuff, 8 mil) Double-gloving is mandatory. The air gap between gloves creates a diffusion buffer.
Spill ResponseLaminate Film (Silver Shield) Standard nitrile degrades rapidly against carrier solvents like DCM; Laminate film is permeation-proof.
Ocular PrimaryChemical Splash Goggles Safety glasses with side shields are unsafe due to potential for airborne dust migration behind the lens.
Body PrimaryTyvek® Lab Coat (or equivalent)Cotton coats absorb and hold toxic dust against the skin. Non-woven synthetics shed particles.

Part 2: Operational Workflow (The Closed-Loop System)

This protocol uses a "Self-Validating" approach. You must verify the safety of the step before executing it.[2][3][4]

Step 1: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads within safe operating limits.

  • Glove Integrity Test: Perform a pneumatic test (inflate and hold) on the outer glove before donning to check for pinholes.

  • Neutralization Prep: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution. Why? Hypochlorite oxidizes the nitrile group to less toxic cyanates.

Step 2: Weighing & Transfer (Solid State)

Hazard: Electrostatic Dust Generation

  • Static Control: Use an antistatic gun or ionizing bar inside the balance draft shield. Malononitrile derivatives are prone to static cling.

  • The "Coffin" Technique:

    • Place the receiving vessel (flask) inside a secondary container (beaker).

    • Weigh the solid directly into the vessel.

    • Do not use weighing boats. Use a long-neck funnel to deposit solid directly to the bottom of the flask to minimize wall residue.

  • Solvent Addition: Add the solvent immediately after weighing to suppress dust. Once in solution, the dust hazard vanishes, but the absorption hazard begins.

Step 3: Reaction & Handling (Liquid State)

Hazard: Splash & Permeation

  • Septum Sealing: All reactions should occur in a closed vessel sealed with a septum.

  • Cannula Transfer: Transfer liquids via cannula or syringe rather than pouring. This prevents open-air exposure.[4][5][6][7]

  • Glove Change Protocol: If any liquid splashes onto the outer glove:

    • Stop immediately.

    • Strip the outer glove (inside the hood).

    • Inspect the inner glove.

    • Don a fresh outer glove.

Part 3: Visualization of Safety Logic

Diagram 1: PPE Selection & Donning Logic

This decision tree ensures you select the correct glove material based on the state of matter and carrier solvent.

PPE_Selection Start Start: Handling 2-(2-OXO...) State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE Standard PPE: Nitrile Double Glove Splash Goggles Fume Hood Solid->Solid_PPE Dust Hazard Solvent_Check Identify Carrier Solvent Liquid->Solvent_Check Common_Solv Common (Water, Alcohols) Solvent_Check->Common_Solv Aggressive_Solv Aggressive (DCM, THF, DMF) Solvent_Check->Aggressive_Solv PPE_Common PPE: Nitrile Double Glove (Change every 30 mins) Common_Solv->PPE_Common PPE_Aggressive PPE: Laminate Film (Silver Shield) UNDER Nitrile Outer Glove Aggressive_Solv->PPE_Aggressive High Permeation Risk

Caption: PPE Decision Matrix based on physical state and carrier solvent compatibility.

Diagram 2: Emergency Spill Response

A self-validating loop for managing spills.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don PPE (Resp + Silver Shield Gloves) Evacuate->PPE_Up Contain 3. Containment (Absorbent Pads) PPE_Up->Contain Decon 4. Chemical Decon (Apply 10% Bleach - Oxidize) Contain->Decon Dispose 5. Disposal (Double Bag -> Haz Waste) Decon->Dispose

Caption: Step-by-step spill response protocol emphasizing oxidation (bleach) before disposal.

Part 4: Waste Disposal & Decontamination[7][8]

Decontamination Chemistry

The nitrile group (


) can be chemically deactivated via alkaline hydrolysis or oxidation.
  • Reagent: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.

  • Mechanism: Converts the nitrile to a cyanate (

    
    ) and eventually to carbonate and ammonia/amine.
    
  • Procedure: Wipe down all surfaces (balance, hood sash, flask exterior) with the bleach solution, let sit for 10 minutes, then rinse with water.

Disposal Protocol
  • Segregation: Do NOT mix with acidic waste streams. Acidification of waste containing residual nitriles can liberate HCN gas.

  • Labeling: clearly label waste containers: "Contains Organic Nitriles - TOXIC - DO NOT ACIDIFY."

  • Solids: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the "High BTU / Incineration" waste stream.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: this compound. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.